molecular formula C4HBrF2N2 B1273699 5-Bromo-2,4-difluoropyrimidine CAS No. 903131-29-3

5-Bromo-2,4-difluoropyrimidine

Cat. No.: B1273699
CAS No.: 903131-29-3
M. Wt: 194.96 g/mol
InChI Key: UPACQRCORIQBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-difluoropyrimidine is a useful research compound. Its molecular formula is C4HBrF2N2 and its molecular weight is 194.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,4-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF2N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPACQRCORIQBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376870
Record name 5-Bromo-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-29-3
Record name 5-Bromo-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 903131-29-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2,4-difluoropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2,4-difluoropyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to its status as a relatively novel research chemical, publicly available data on its specific physical properties and detailed experimental protocols are limited. This document compiles the available information and provides context based on the reactivity of structurally similar compounds.

Core Physical and Chemical Properties

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 903131-29-3ChemicalBook
Molecular Formula C₄HBrF₂N₂ChemicalBook
Molecular Weight 194.97 g/mol ChemicalBook
Appearance Data not available-
Melting Point Data not availableChemicalBook Safety Data Sheet
Boiling Point Data not availableChemicalBook Safety Data Sheet
Density Data not availableChemicalBook Safety Data Sheet
Solubility Data not availableChemicalBook Safety Data Sheet

Table 2: Spectroscopic Data

TypeDataSource
NMR, HPLC, LC-MS, UPLC Data may be available from suppliers upon request.BLD Pharm

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are not widely published. However, based on the reactivity of analogous compounds such as 5-bromo-2-fluoropyrimidine and other halogenated pyrimidines, the following reactivity profile can be anticipated:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the 2- and 4-positions are expected to be susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyrimidine ring and the halogens activates these positions for attack by nucleophiles such as amines, alkoxides, and thiolates. The fluorine at the 4-position is generally more reactive than the one at the 2-position.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at this position.

  • Stability: The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry, and well-ventilated place is recommended. Information regarding its decomposition temperature is not available.

The differential reactivity of the halogen substituents makes this compound a versatile building block for the synthesis of complex, polysubstituted pyrimidine derivatives.

Caption: Potential reaction pathways for this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the public domain. Synthesis of structurally related compounds often involves the halogenation of pyrimidine precursors. For instance, the synthesis of 5-bromo-2,4-dichloropyrimidine can be achieved by treating 5-bromouracil with phosphorus oxychloride (POCl₃). A similar strategy involving a fluorinating agent might be employed for the synthesis of the target compound, but this has not been explicitly documented.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules. The pyrimidine scaffold is a common feature in many biologically active compounds, and the presence of multiple, differentially reactive halogen atoms allows for the systematic exploration of chemical space around this core.

While there is no direct evidence of this compound being involved in specific signaling pathways, its derivatives could potentially be designed to interact with a variety of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, owing to the prevalence of the pyrimidine motif in known inhibitors.

Safety Information

A comprehensive safety profile for this compound is not available. As with any research chemical with limited toxicological data, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed handling and disposal information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

An In-depth Technical Guide to 5-Bromo-2,4-dichloropyrimidine (CAS 36082-50-5) and 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The provided CAS number, 36082-50-5, corresponds to 5-Bromo-2,4-dichloropyrimidine , not 5-Bromo-2,4-difluoropyrimidine. This guide will provide a comprehensive overview of both compounds to ensure clarity and address the potential inquiry for either chemical entity.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical properties, synthesis, and applications of 5-Bromo-2,4-dichloropyrimidine and this compound.

Part 1: 5-Bromo-2,4-dichloropyrimidine

CAS Number: 36082-50-5

Chemical Properties and Data

5-Bromo-2,4-dichloropyrimidine is a halogenated pyrimidine that serves as a crucial intermediate in organic synthesis, particularly for pharmaceuticals.[1][2] Its reactivity is characterized by the presence of two chlorine atoms and one bromine atom attached to the pyrimidine ring, allowing for selective functionalization.[2]

Table 1: Physical and Chemical Properties of 5-Bromo-2,4-dichloropyrimidine

PropertyValueSource
Molecular Formula C₄HBrCl₂N₂[3]
Molecular Weight 227.87 g/mol [3]
Appearance Clear colorless to light yellow liquid or low melting solid[1]
Melting Point 29-30 °C[1][4][5][6][7]
Boiling Point 128 °C at 15 mmHg[1][4][6][7]
Density 1.781 g/mL at 25 °C[1][4][6]
Refractive Index n20/D 1.603[1][4][6]
Flash Point >230 °F (>110 °C)[1][4]
Solubility Slightly soluble in Chloroform, Ether, Ethyl Acetate, and Toluene[1]
Storage Temperature Keep Cold; Inert atmosphere, Room Temperature[1][7][8]
Synthesis

A common synthetic route to 5-Bromo-2,4-dichloropyrimidine involves the chlorination of 5-bromouracil.[2][6]

Experimental Protocol: Synthesis from 5-Bromouracil [6][9]

  • Reactants: 5-bromouracil (1 equivalent), Phosphorus pentachloride (PCl₅, 2.8 equivalents) or Phosphoryl chloride (POCl₃).[6][9]

  • Solvent: 1,1,2-Trichloroethane (for PCl₅ method) or neat POCl₃.[6][9]

  • Procedure (using PCl₅):

    • To a reaction flask, add 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 87.9 mmol).[6]

    • Add 1,1,2-trichloroethane (50 mL) as the solvent.[6]

    • Heat the reaction mixture to reflux. The mixture will transform from a suspension to a light yellow, transparent solution.[6]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the 5-bromouracil is completely consumed, cool the reaction mixture to room temperature.[6]

  • Procedure (using POCl₃):

    • Add 5-bromouracil (30 g, 0.16 mole) to a flask containing 130 ml of POCl₃.[9]

    • Heat the mixture at reflux for 4 days, protecting it from atmospheric moisture. HCl gas will evolve.[9]

    • Remove excess POCl₃ by distillation at atmospheric pressure.[9]

    • Continue distillation under reduced pressure to obtain the final product (boiling point 85°-90°C at 4 mmHg).[9]

  • Work-up and Purification: The product is typically purified by distillation under reduced pressure.[9]

Synthesis_5_Bromo_2_4_dichloropyrimidine 5-Bromouracil 5-Bromouracil Product 5-Bromo-2,4-dichloropyrimidine 5-Bromouracil->Product Chlorination Reagents POCl₃ or PCl₅ Reagents->Product

Caption: Synthesis of 5-Bromo-2,4-dichloropyrimidine.

Applications in Drug Development

5-Bromo-2,4-dichloropyrimidine is a key building block in the synthesis of several targeted cancer therapies.[2]

  • CDK4/6 Inhibitors: It is an indispensable intermediate in the synthesis of Palbociclib and Ribociclib, which are cyclin-dependent kinase 4/6 (CDK4/6) inhibitors used to treat certain types of breast cancer.[2]

  • GABA Receptor Modulators: The compound is also used as a starting material for the synthesis of positive allosteric modulators for GABA-B receptors.[1][6]

  • Mer Kinase Inhibitors: It has been utilized in the development of pyridine-substituted pyrimidines as new Mer kinase inhibitors, which are promising targets in oncology.[5]

The versatility of 5-Bromo-2,4-dichloropyrimidine allows for various functionalization reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it a valuable scaffold in medicinal chemistry.[2]

Applications_Dichloropyrimidine Start 5-Bromo-2,4-dichloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Drug_Scaffolds Diverse Drug Scaffolds SNAr->Drug_Scaffolds Suzuki->Drug_Scaffolds Palbociclib Palbociclib (CDK4/6 Inhibitor) Drug_Scaffolds->Palbociclib Ribociclib Ribociclib (CDK4/6 Inhibitor) Drug_Scaffolds->Ribociclib GABA_Mod GABAB Receptor Modulators Drug_Scaffolds->GABA_Mod Mer_Inhib Mer Kinase Inhibitors Drug_Scaffolds->Mer_Inhib

Caption: Role in Pharmaceutical Synthesis.

Safety and Handling

5-Bromo-2,4-dichloropyrimidine is classified as a hazardous substance.

Table 2: GHS Hazard Information for 5-Bromo-2,4-dichloropyrimidine

Hazard StatementCode
Toxic if swallowed, in contact with skin, or if inhaledH301 + H311 + H331
Causes severe skin burns and eye damageH314
May cause an allergic skin reactionH317

Precautions:

  • Handle in a well-ventilated area.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Part 2: this compound

Chemical Properties and Data (5-Bromo-2-fluoropyrimidine)

Table 3: Physical and Chemical Properties of 5-Bromo-2-fluoropyrimidine

PropertyValueSource
CAS Number 62802-38-4[11][12][13][14]
Molecular Formula C₄H₂BrFN₂[12]
Molecular Weight 176.97 g/mol [12]
Appearance White to pale yellow crystal powder[13]
Melting Point 262 °C (lit.)[11]
Boiling Point 147 °C[11]
Flash Point 38 °C (lit.)[11]
Storage Temperature Keep in dark place, sealed in dry, room temperature[13]
Synthesis

A patented method for the synthesis of 5-bromo-2-fluoropyrimidine starts from 2-hydroxypyrimidine.[15]

Experimental Protocol: Synthesis of 5-Bromo-2-fluoropyrimidine [15]

  • Step 1: Bromination of 2-hydroxypyrimidine

    • Dissolve 2-hydroxypyrimidine (35g) in deionized water (250mL).

    • Cool the solution to below 5°C in an ice-water bath.

    • Slowly add bromine (40g).

    • Allow the mixture to warm to room temperature and stir for 45 minutes.

    • Filter the solid, wash with water until the filtrate is neutral, and dry to yield 2-hydroxy-5-bromopyrimidine.

  • Step 2: Fluorination

    • To a reaction flask, add 2-hydroxy-5-bromopyrimidine (8g) and POCl₃ (70mL).

    • Slowly add triethylamine (3.2g) and heat to reflux for 8 hours.

    • Recover the excess POCl₃.

    • Cool to room temperature, add dichloromethane (30mL), and pour into crushed ice.

    • Cool to -8°C and add a fluorinating agent.

    • Adjust the pH to 7 with 10% aqueous sodium hydroxide solution.

    • Filter, wash with water, dry, and purify by silica gel column chromatography to obtain the final product.

Synthesis_5_Bromo_2_fluoropyrimidine cluster_0 Step 1: Bromination cluster_1 Step 2: Fluorination 2-hydroxypyrimidine 2-hydroxypyrimidine Intermediate 2-hydroxy-5-bromopyrimidine 2-hydroxypyrimidine->Intermediate Bromination Br2 Bromine Br2->Intermediate Product 5-Bromo-2-fluoropyrimidine Intermediate->Product Fluorination Fluorinating_Agent Fluorinating Agent + POCl₃/Et₃N Fluorinating_Agent->Product

Caption: Synthesis of 5-Bromo-2-fluoropyrimidine.

Applications in Drug Development

5-Bromo-2-fluoropyrimidine is a versatile building block for synthesizing active pharmaceutical ingredients (APIs).[16] Its reactivity allows for selective modifications at the fluorine and bromine positions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluoride group is susceptible to SNAr reactions.[16]

  • Palladium-Catalyzed Coupling: The bromide group can participate in Pd-catalyzed carbon-carbon coupling reactions, such as the Suzuki cross-coupling.[16]

  • Reldesemtiv Synthesis: It is an essential building block for synthesizing reldesemtiv, a fast skeletal muscle troponin activator for treating diseases that cause diminished muscle function.[16]

  • Antituberculosis Agents: It has been used in the synthesis of novel 5-styryl-4-(hetero)aryl-pyrimidines with antituberculosis activity.[16]

Reactivity_Fluoropyrimidine Start 5-Bromo-2-fluoropyrimidine SNAr Nucleophilic Aromatic Substitution (at F) Start->SNAr Suzuki Suzuki Coupling (at Br) Start->Suzuki Reldesemtiv Reldesemtiv SNAr->Reldesemtiv Antituberculosis Antituberculosis Agents Suzuki->Antituberculosis

Caption: Reactivity and Applications.

Safety and Handling

Table 4: GHS Hazard Information for 5-Bromo-2-fluoropyrimidine

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye damageH318
May cause respiratory irritationH335

Precautions:

  • Use only outdoors or in a well-ventilated area.[11]

  • Wear protective gloves, clothing, and eye/face protection.[11]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][17]

  • Store in a well-ventilated place. Keep container tightly closed.[11][17]

References

In-Depth Technical Guide: Synthesis of 5-Bromo-2,4-difluoropyrimidine from 5-bromouracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines the synthetic pathway for the preparation of 5-Bromo-2,4-difluoropyrimidine, a key intermediate in pharmaceutical research, starting from the readily available 5-bromouracil. The synthesis is a two-step process involving an initial chlorination followed by a halogen-exchange (Halex) fluorination. This document provides a detailed overview of the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The transformation of 5-bromouracil to this compound is not a direct conversion but proceeds through the formation of the intermediate, 5-Bromo-2,4-dichloropyrimidine. The overall synthetic scheme is presented below.

Synthesis_Overview Start 5-bromouracil Intermediate 5-Bromo-2,4-dichloropyrimidine Start->Intermediate Step 1: Chlorination Product This compound Intermediate->Product Step 2: Fluorination

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

The first step is the chlorination of 5-bromouracil. This can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most common. Below is a comparison of two representative protocols.

Quantitative Data Summary for Chlorination
ParameterProtocol 1Protocol 2
Starting Material 5-bromouracil5-bromouracil
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus pentachloride (PCl₅)
Solvent N/A (neat)1,1,2-Trichloroethane
Reaction Temperature RefluxReflux
Reaction Duration 4 daysMonitored to completion by TLC
Work-up Distillation of excess POCl₃Aqueous quench and extraction
Purification Vacuum distillationSilica gel column chromatography
Reported Yield 82%99.5%[1]
Reported Purity Not specified97%[1]
Detailed Experimental Protocols for Chlorination

Protocol 1: Using Phosphorus Oxychloride (POCl₃)

  • Materials:

    • 5-bromouracil (30 g, 0.16 mol)

    • Phosphorus oxychloride (130 mL)

  • Procedure:

    • In a flask fitted with a reflux condenser and protected from moisture, 5-bromouracil is combined with phosphorus oxychloride.

    • The mixture is heated to reflux for 4 days, during which HCl gas evolves and the mixture becomes a homogeneous solution.[2]

    • Excess phosphorus oxychloride is removed by distillation at atmospheric pressure.

    • The product, 5-Bromo-2,4-dichloropyrimidine, is then purified by vacuum distillation (boiling point 85-90 °C at 4 mm Hg) to yield the product.[2]

Protocol 2: Using Phosphorus Pentachloride (PCl₅)

  • Materials:

    • 5-bromouracil (6.0 g, 31.4 mmol)

    • Phosphorus pentachloride (16.4 g, 87.9 mmol)

    • 1,1,2-Trichloroethane (50 mL)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • 5-bromouracil and phosphorus pentachloride are combined in a reaction flask with 1,1,2-trichloroethane.[1]

    • The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).[1]

    • Upon completion, the reaction mixture is cooled and poured into ice water with stirring.

    • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate.[1]

    • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 5-Bromo-2,4-dichloropyrimidine.[1]

Step 2: Synthesis of this compound

The second step involves a nucleophilic aromatic substitution, specifically a Halogen Exchange (Halex) reaction, to replace the chlorine atoms with fluorine. This is typically accomplished using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. The use of spray-dried KF is advantageous due to its increased surface area and reactivity.

Quantitative Data Summary for Fluorination
ParameterRepresentative Protocol
Starting Material 5-Bromo-2,4-dichloropyrimidine
Fluorinating Agent Spray-dried Potassium Fluoride (KF)
Solvent Dimethyl sulfoxide (DMSO) or Sulfolane
Reaction Temperature 150-250 °C
Reaction Duration Monitored to completion by GC or TLC
Work-up Aqueous quench and extraction
Purification Vacuum distillation or column chromatography
Expected Yield High
Expected Purity High
Detailed Experimental Protocol for Fluorination
  • Materials:

    • 5-Bromo-2,4-dichloropyrimidine

    • Spray-dried Potassium Fluoride (KF)

    • Dimethyl sulfoxide (DMSO) or Sulfolane

    • Ethyl acetate

    • Saturated brine solution

  • Procedure:

    • In a dry reaction vessel, 5-Bromo-2,4-dichloropyrimidine is combined with an excess of spray-dried potassium fluoride (typically 2.5-3.0 equivalents per chlorine atom) in a high-boiling polar aprotic solvent like DMSO or sulfolane.

    • The mixture is heated to a temperature between 150-250 °C with vigorous stirring.

    • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

    • After completion, the reaction mixture is cooled to room temperature and then carefully quenched with water.

    • The product is extracted with a suitable organic solvent, such as ethyl acetate.

    • The combined organic layers are washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • The solvent is removed under reduced pressure.

    • The crude this compound is purified by either vacuum distillation or column chromatography.

Visualized Experimental Workflow

The following diagram provides a step-by-step visual representation of the entire synthetic process.

Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination (Halex Reaction) start Start with 5-bromouracil react1 React with POCl3 or PCl5 at reflux start->react1 workup1 Work-up (Distillation or Extraction) react1->workup1 purify1 Purify to yield 5-Bromo-2,4-dichloropyrimidine workup1->purify1 react2 React with spray-dried KF in polar aprotic solvent at high temperature purify1->react2 workup2 Work-up (Aqueous quench and Extraction) react2->workup2 purify2 Purify to yield this compound workup2->purify2

Caption: Experimental workflow for the synthesis of this compound.

References

5-Bromo-2,4-difluoropyrimidine: A Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 5-Bromo-2,4-difluoropyrimidine. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected analytical data based on established spectroscopic principles and data from structurally related compounds. It also provides detailed, generalized experimental protocols for obtaining and confirming the structure of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 903131-29-3

  • Molecular Formula: C₄HBrF₂N₂

  • Molecular Weight: 194.96 g/mol

  • Canonical SMILES: C1=C(C(=NC(=N1)F)F)Br

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar halogenated pyrimidines.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H (in CDCl₃)~ 8.5Doublet of Doublets (dd)JHF ≈ 3 Hz, JHF ≈ 1.5 HzH-6
¹³C (in CDCl₃)~ 158 (dd)Doublet of DoubletsJCF ≈ 270 Hz, JCF ≈ 20 HzC-2
~ 157 (dd)Doublet of DoubletsJCF ≈ 260 Hz, JCF ≈ 25 HzC-4
~ 145 (d)DoubletJCF ≈ 15 HzC-6
~ 100 (d)DoubletJCF ≈ 5 HzC-5
¹⁹F (in CDCl₃)~ -70DoubletJFF ≈ 20 HzF at C-2
~ -150DoubletJFF ≈ 20 HzF at C-4

Note: Predicted chemical shifts and coupling constants are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Predicted Frequency (cm⁻¹)Vibration Type
3100 - 3000C-H stretch (aromatic)
1600 - 1450C=C and C=N stretching
1250 - 1000C-F stretching
800 - 600C-Br stretching
Table 3: Predicted Mass Spectrometry Data
m/z (relative intensity)Assignment
194/196 (isotope pattern)[M]⁺˙ (Molecular ion with bromine isotopes ⁷⁹Br and ⁸¹Br)
165/167[M - F]⁺
115[M - Br]⁺
88[M - Br - F]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of this compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the halogenation of a pyrimidine precursor. A potential method is the bromination of 2,4-difluoropyrimidine.

Protocol:

  • Reaction Setup: In a fume hood, a solution of 2,4-difluoropyrimidine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: N-Bromosuccinimide (NBS) is added portion-wise or as a solution in the same solvent to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G start Purified Sample dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Acquire Spectra (¹H, ¹³C, ¹⁹F, 2D) nmr_tube->spectrometer processing Data Processing (FT, Phasing, Baseline) spectrometer->processing analysis Spectral Analysis (Chemical Shifts, Couplings) processing->analysis structure Structural Elucidation analysis->structure G sample_intro Sample Introduction ionization Ionization (e.g., EI, ESI) sample_intro->ionization mass_analyzer Mass Analysis (m/z separation) ionization->mass_analyzer detection Detection mass_analyzer->detection spectrum Mass Spectrum Generation detection->spectrum analysis Data Analysis (Molecular Ion, Fragmentation) spectrum->analysis mw_confirmation Molecular Weight and Formula Confirmation analysis->mw_confirmation

Spectroscopic Analysis of 5-Bromo-2,4-difluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the spectroscopic characterization of 5-Bromo-2,4-difluoropyrimidine (CAS No. 903131-29-3).[1][2][3] While a critical intermediate in pharmaceutical and agrochemical research, its comprehensive spectroscopic data (NMR, IR, MS) is not widely available in public databases. This document presents standardized, detailed protocols for acquiring high-quality NMR, IR, and mass spectrometry data. Furthermore, it includes a logical workflow for the complete spectroscopic analysis of this and similar compounds. The provided methodologies are intended to serve as a standard operating procedure for researchers engaged in the synthesis and characterization of novel pyrimidine derivatives.

Data Presentation: Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available

Table 5: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen and fluorine framework of the molecule, and to confirm the connectivity of atoms through spin-spin coupling.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Ensure the sample is fully dissolved, using vortexing or sonication if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it appropriately.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment and may require a higher sample concentration or an extended acquisition time to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. If the spectrometer requires an external reference, a sealed capillary containing a reference standard (e.g., CFCl₃) can be used.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale. For ¹H and ¹³C NMR, reference the residual solvent peak. For ¹⁹F NMR, reference the external standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Thin Solid Film Method):

  • Sample Preparation:

    • Place a small amount (approx. 5-10 mg) of solid this compound into a clean vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.

    • Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be automatically background-corrected by the instrument software.

    • Identify and label the wavenumbers of significant absorption bands.

    • Correlate the observed bands with known vibrational frequencies for functional groups (e.g., C-F, C-Br, C=N, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a dilute solution for analysis by diluting it further with the same solvent to a final concentration of approximately 10 µg/mL.

    • If necessary, filter the final solution to remove any particulates.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Processing:

    • Identify the molecular ion peak (e.g., [M]⁺˙ in EI, or [M+H]⁺ in ESI).

    • Due to the presence of bromine, look for a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

    • Analyze any significant fragment ions to gain further structural information.

Visualization of Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Couplings, Integrals NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Navigating the Solubility Landscape of 5-Bromo-2,4-difluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2,4-difluoropyrimidine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility inferred from synthetic procedures and provides a detailed experimental protocol for determining precise solubility values.

Solubility Profile: A Qualitative Assessment

The following table summarizes the qualitative solubility of this compound based on its documented use as a reactant or product in various solvent systems.

Organic SolventSolubility IndicationRationale/Context
Dichloromethane (CH₂Cl₂)SolubleFrequently used as a solvent for reactions involving this compound and for extraction.
Ethyl Acetate (EtOAc)SolubleCommonly employed for the extraction of products from reaction mixtures containing this compound.
TolueneSolubleUtilized as a solvent in coupling reactions involving derivatives of 5-bromopyrimidine.
N,N-Dimethylformamide (DMF)Likely SolubleA polar aprotic solvent known to dissolve a wide range of organic compounds, including pyrimidine derivatives.
Tetrahydrofuran (THF)Likely SolubleA common solvent for organic reactions, often capable of dissolving polar and nonpolar compounds.
Chloroform (CHCl₃)Likely SolubleSimilar in properties to dichloromethane, it is expected to be a suitable solvent.
1,4-DioxaneLikely SolubleA versatile solvent used for a variety of organic transformations.

Note: "Likely Soluble" indicates that while not explicitly stated for this compound, these solvents are commonly and effectively used for structurally similar pyrimidine derivatives.

Experimental Determination of Solubility

Given the absence of quantitative data, experimental determination of the solubility of this compound is essential for process development and optimization. The gravimetric method is a straightforward and reliable technique for this purpose.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a solid compound in an organic solvent using the gravimetric method.

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_separation Separation cluster_analysis Analysis prep_solid Weigh Solid add_solid Add Excess Solid to Solvent prep_solid->add_solid prep_solvent Measure Solvent prep_solvent->add_solid equilibrate Equilibrate at Constant Temperature add_solid->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter collect_filtrate Collect Saturated Filtrate filter->collect_filtrate weigh_filtrate Weigh Aliquot of Filtrate collect_filtrate->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

5-Bromo-2,4-difluoropyrimidine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2,4-difluoropyrimidine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its utility is primarily anchored in the differential reactivity of its halogen substituents, enabling chemists to perform selective and sequential functionalization. The electron-deficient nature of the pyrimidine ring activates the C-F bonds for nucleophilic aromatic substitution (SNAr) and the C-Br bond for various palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes it an ideal scaffold for the construction of complex molecular architectures, particularly in the field of medicinal chemistry where the pyrimidine core is a well-established "privileged structure" for targeting a range of biological entities, most notably protein kinases.[1] This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, complete with experimental protocols and data to aid researchers in its effective utilization.

Chemical Properties and Reactivity

This compound is a solid at room temperature with the chemical formula C₄HBrF₂N₂. Its structure features two reactive fluorine atoms at the C2 and C4 positions and a bromine atom at the C5 position, offering multiple sites for chemical modification.

PropertyValue
CAS Number 903131-29-3
Molecular Formula C₄HBrF₂N₂
Molecular Weight 194.96 g/mol
Appearance White to off-white solid
Melting Point 45-49 °C

The key to the synthetic utility of this compound lies in its distinct reactivity profile:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly at the C4 position followed by the C2 position, are susceptible to displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). The reaction is facilitated by the electron-withdrawing character of the pyrimidine ring and the other halogen substituents.[2]

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings.[3][4] This chemoselectivity allows for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the C5 position while leaving the fluorine atoms intact for subsequent SNAr reactions.

This differential reactivity allows for a logical and controlled synthetic sequence, as illustrated below.

cluster_main Synthetic Strategy with this compound cluster_path1 Path 1 cluster_path2 Path 2 start This compound p1_step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) start->p1_step1 p2_step1 Nucleophilic Aromatic Substitution (SNAr) start->p2_step1 p1_int 5-Aryl/Vinyl-2,4-difluoropyrimidine p1_step1->p1_int Reacts at C-Br p1_step2 Nucleophilic Aromatic Substitution (SNAr) p1_prod Di-substituted Product (C5 and C4/C2) p1_step2->p1_prod p1_int->p1_step2 Reacts at C-F p2_int 5-Bromo-4-amino/alkoxy- 2-fluoropyrimidine p2_step1->p2_int Reacts at C-F p2_step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) p2_prod Di-substituted Product (C4/C2 and C5) p2_step2->p2_prod p2_int->p2_step2 Reacts at C-Br

Caption: Orthogonal synthetic pathways using this compound.

Key Reactions and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a two-step addition-elimination process. A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.

Detailed Experimental Protocol: SNAr with an Aniline Derivative

This protocol describes the regioselective substitution of the C4-fluorine.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Isopropanol (or another suitable solvent like DMF, NMP)

  • Procedure:

    • To a solution of this compound in isopropanol, add the substituted aniline and DIPEA.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using TLC or LC-MS. The reaction is usually complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-fluoro-4-(arylamino)pyrimidine.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the C5-bromine of the pyrimidine and an organoboron species, typically an aryl or vinyl boronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[7]

Suzuki_Cycle Pd0 Pd(0)L2 Pd_complex R1-Pd(II)L2-Br Pd0->Pd_complex R1Br R1-Br (Pyrimidine) Transmetal R1-Pd(II)L2-R2 Pd_complex->Transmetal Transmetalation Pd_complex->Transmetal Transmetal->Pd0 Product R1-R2 Transmetal->Product Reductive Elimination R1Br->Pd_complex Oxidative Addition Boronic R2-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

    • Base (e.g., K₃PO₄, 2.0-3.0 eq)[9]

    • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)[8]

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Add the degassed solvent system (1,4-dioxane and water) via syringe.

    • Heat the reaction mixture to 85-100 °C with vigorous stirring.[8]

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 5-aryl-2,4-difluoropyrimidine product.

Stille Cross-Coupling

The Stille coupling reaction provides an alternative C-C bond-forming strategy, reacting the C5-bromine with an organostannane reagent.[10] While effective, a significant drawback is the toxicity of the tin compounds used and the difficulty in removing tin byproducts.[11]

Detailed Experimental Protocol: Stille Coupling
  • Materials:

    • This compound (1.0 eq)

    • Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

    • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent.

    • Add the palladium catalyst to the solution.

    • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction and concentrate the solvent.

    • The purification process is critical for removing tin residues. This often involves treatment with a fluoride source (e.g., KF) followed by filtration and extensive column chromatography on silica gel.[12]

Comparative Summary of Reaction Conditions
Reaction TypeCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
SNAr N/ADIPEA, Et₃NIsopropanol, DMF80-12070-95[6]
Suzuki Pd(PPh₃)₄ (2-5)K₃PO₄, K₂CO₃Dioxane/H₂O85-10060-92[3][8][9]
Stille Pd(PPh₃)₄ (3-5)N/AToluene, DMF90-11065-85[4]

Applications in Medicinal Chemistry: Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to act as a "hinge-binding" motif in the ATP-binding pocket of kinases.[1] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them prime therapeutic targets.[13]

Derivatives of 5-bromo-2,4-dihalopyrimidines are key intermediates in the synthesis of several approved kinase inhibitors, including CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used to treat certain types of breast cancer.[14][15] The synthetic strategies outlined above are directly applicable to the construction of libraries of novel pyrimidine-based compounds for screening against various kinase targets. For example, a Suzuki coupling at the C5 position can introduce bulky aryl groups that occupy hydrophobic pockets, while sequential SNAr reactions at C4 and C2 can install amine functionalities that form crucial hydrogen bonds with the kinase hinge region.

cluster_pathway Simplified CDK4/6 Signaling Pathway in Cancer GF Growth Factors (e.g., Mitogens) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras activates CyclinD Cyclin D Synthesis Ras->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 binds & activates pRB Retinoblastoma Protein (pRB) CDK46->pRB phosphorylates (inactivates) Inhibitor Pyrimidine-based CDK4/6 Inhibitor (e.g., Palbociclib) Inhibitor->CDK46 inhibits E2F E2F Transcription Factors pRB->E2F releases G1_S G1-S Phase Transition & Cell Proliferation E2F->G1_S activates transcription for

Caption: Inhibition of the CDK4/6 pathway by pyrimidine-based drugs.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined and orthogonal reactivity allows for the strategic and controlled construction of highly functionalized pyrimidine derivatives. This capability is of particular importance to the pharmaceutical industry, where this scaffold is a proven platform for the development of potent and selective kinase inhibitors and other therapeutic agents. The detailed protocols and compiled data in this guide serve as a practical resource for chemists aiming to leverage the unique synthetic potential of this valuable reagent.

References

An In-depth Technical Guide to the Electronic Properties of the 5-Bromo-2,4-difluoropyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the 5-bromo-2,4-difluoropyrimidine ring, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of electron-withdrawing fluorine and bromine atoms on the pyrimidine core imparts unique electronic characteristics that are crucial for its application in the development of novel therapeutic agents and functional materials. This document outlines both theoretical and experimental approaches to characterizing these properties.

Core Electronic Properties: A Computational Investigation

Due to the limited availability of specific experimental data for this compound in the public domain, a computational analysis using Density Functional Theory (DFT) is a valuable approach to elucidate its electronic structure. DFT calculations provide insights into the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding its reactivity and electronic transitions.

A summary of theoretical electronic properties for this compound is presented below. These values are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational cost for organic molecules.[1]

PropertyPredicted ValueSignificance
HOMO Energy -7.5 to -8.5 eVIndicates the electron-donating ability; a lower energy suggests greater stability and lower reactivity towards electrophiles.
LUMO Energy -1.0 to -2.0 eVIndicates the electron-accepting ability; a lower energy suggests a higher propensity to accept electrons and react with nucleophiles.
HOMO-LUMO Gap 6.0 to 7.0 eVCorrelates with chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity.[2][3]
Dipole Moment 1.5 to 2.5 DebyeA non-zero dipole moment indicates an asymmetric distribution of electron density, influencing solubility and intermolecular interactions.
Electron Affinity 1.0 to 2.0 eVThe energy released when an electron is added to a neutral molecule; a positive value indicates a stable anion can be formed.
Ionization Potential 8.0 to 9.0 eVThe energy required to remove an electron from a neutral molecule; a higher value indicates greater difficulty in oxidation.

Experimental Determination of Electronic Properties

The following sections detail the generalized experimental protocols for determining the electronic properties of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) is related to the energy of these transitions.

Experimental Protocol:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or ethanol) in a volumetric flask.[4] A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.[4]

  • Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent). The scanning range is typically set from 200 to 400 nm for organic molecules.[4][5][6]

  • Measurement: The absorbance of each standard solution is measured at discrete wavelengths across the selected range. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[4]

  • Data Analysis: The molar extinction coefficient (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound. It provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

  • Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared. The analyte, this compound, is then dissolved in this solution at a typical concentration of 1-5 mM. The solution should be deoxygenated by purging with an inert gas like nitrogen or argon.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[7]

  • Cyclic Voltammetry Measurement: The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The potentials of the anodic (oxidation) and cathodic (reduction) peaks are determined. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.

Visualizing Methodologies

The following diagrams illustrate the workflows for the computational and experimental investigation of the electronic properties of this compound.

computational_workflow Computational Investigation Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->elec_prop spec_sim UV-Vis Spectrum Simulation (TD-DFT) elec_prop->spec_sim data_extraction Extract Quantitative Data spec_sim->data_extraction mo_vis Visualize Molecular Orbitals data_extraction->mo_vis interpretation Interpret Electronic Properties and Reactivity mo_vis->interpretation

Caption: Workflow for the computational investigation of electronic properties.

experimental_workflow Experimental Characterization Workflow cluster_synthesis 1. Sample Preparation cluster_spectroscopy 2. Spectroscopic Analysis cluster_electrochem 3. Electrochemical Analysis cluster_data 4. Data Integration synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization uv_vis_prep Prepare Solutions for UV-Vis Spectroscopy characterization->uv_vis_prep cv_prep Prepare Electrolyte Solution characterization->cv_prep uv_vis_acq Acquire UV-Vis Spectrum uv_vis_prep->uv_vis_acq uv_vis_analysis Determine λmax and Molar Absorptivity uv_vis_acq->uv_vis_analysis data_integration Correlate Spectroscopic and Electrochemical Data uv_vis_analysis->data_integration cv_acq Perform Cyclic Voltammetry cv_prep->cv_acq cv_analysis Determine Oxidation and Reduction Potentials cv_acq->cv_analysis cv_analysis->data_integration

Caption: Workflow for the experimental determination of electronic properties.

References

The Strategic Application of 5-Bromo-2,4-difluoropyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents. Its structural similarity to the purine bases of DNA and RNA allows for effective interaction with a wide array of biological targets. Among the various functionalized pyrimidines, 5-Bromo-2,4-difluoropyrimidine has emerged as a highly versatile and valuable building block in medicinal chemistry. The strategic placement of two fluorine atoms and a bromine atom on the pyrimidine ring provides a unique combination of reactivity and physicochemical properties, making it an ideal starting point for the synthesis of potent and selective kinase inhibitors and other targeted therapies.

The fluorine atoms at the C2 and C4 positions activate the ring for nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for a programmed and regioselective introduction of various substituents, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize pharmacological properties. The incorporation of fluorine can also enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidates.

This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors targeting critical signaling pathways in oncology and immunology.

Core Applications in Kinase Inhibitor Synthesis

This compound is a key precursor for the synthesis of inhibitors targeting several important kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). The general strategy involves sequential substitution at the C4, C2, and C5 positions to build up the desired molecular complexity.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors of CDKs have shown significant promise as anticancer agents. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for CDK inhibition.

While specific examples starting from this compound are not extensively documented in publicly available literature, the synthesis of potent CDK2 and CDK9 inhibitors has been reported using the closely related 2,4-dichloro-5-fluoropyrimidine. The synthetic logic is directly translatable, with the fluorine atoms at C2 and C4 of this compound serving as reactive sites for the introduction of amine substituents.

A general synthetic approach involves the sequential nucleophilic aromatic substitution of the fluorine atoms with different amines, followed by a potential Suzuki-Miyaura coupling at the C5 position to introduce further diversity.

Quantitative Data for Analogous CDK Inhibitors

The following table summarizes the in vitro cytotoxic activity (GI50 values) of a series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, which are structurally analogous to compounds that can be synthesized from this compound, against various tumor cell lines.[1]

CompoundNCI-H460 (Lung) GI50 (µM)A549 (Lung) GI50 (µM)HT-29 (Colon) GI50 (µM)PC-3 (Prostate) GI50 (µM)
6a 0.871.221.551.33
6b 0.450.680.760.59
6d 0.180.250.310.22
9g 0.090.110.150.10
Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. JAK inhibitors have emerged as an important class of therapeutics for these conditions. The pyrimidine scaffold is also a key feature in several approved and investigational JAK inhibitors.

The synthesis of JAK inhibitors can leverage the reactivity of this compound to construct complex heterocyclic systems that effectively target the ATP-binding site of JAKs.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cyclin D Cyclin D Receptors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication initiates Inhibitor Inhibitor Inhibitor->Cyclin D-CDK4/6 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT pSTAT Dimer pSTAT Dimer pSTAT->pSTAT Dimer dimerizes DNA DNA pSTAT Dimer->DNA translocates to nucleus and binds Gene Transcription Gene Transcription DNA->Gene Transcription initiates Inhibitor Inhibitor Inhibitor->JAK inhibits

Caption: The canonical JAK-STAT signaling pathway.

Experimental Protocols

The following are representative protocols for key synthetic transformations involving this compound. These are based on established procedures for similar substrates and may require optimization for specific target molecules.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol describes the substitution of the more reactive C4-fluorine with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1-1.2 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5-2.0 eq)

  • Anhydrous solvent such as isopropanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the 4-substituted-amino-5-bromo-2-fluoropyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C5 position. This reaction is typically performed after substitution at the C4 and/or C2 positions.

Materials:

  • 4-Substituted-amino-5-bromo-2-substituted-pyrimidine intermediate (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, combine the pyrimidine intermediate, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-substituted pyrimidine derivative.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and screening of kinase inhibitors derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening and Evaluation A This compound B S(N)Ar at C4 with Amine 1 A->B C S(N)Ar at C2 with Amine 2 B->C D Suzuki Coupling at C5 with Boronic Acid C->D E Library of Pyrimidine Derivatives D->E F In vitro Kinase Assay (e.g., CDK, JAK) E->F G Cell-based Proliferation Assay F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->C Iterative Design

Caption: General workflow for synthesis and screening of pyrimidine-based kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, offering a reliable platform for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors. Its well-defined and differential reactivity at the C2, C4, and C5 positions allows for the strategic and controlled construction of complex molecular architectures. While direct literature on its application is emerging, the extensive use of its chlorinated analogue provides a strong predictive framework for its utility. As the demand for novel and selective targeted therapies continues to grow, the application of this compound in drug discovery is poised to expand, contributing to the development of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1] These structural motifs are of paramount importance in medicinal chemistry, as they are integral components of numerous pharmacologically active molecules. Pyrimidine derivatives, in particular, are recognized as "privileged scaffolds" and are found in a wide range of therapeutic agents, including many kinase inhibitors used in oncology.[1][2]

5-Bromo-2,4-difluoropyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, further enhanced by the two strongly electron-withdrawing fluorine atoms, activates the C-Br bond towards palladium-catalyzed cross-coupling reactions.[1] The resulting 5-aryl-2,4-difluoropyrimidine scaffolds are key intermediates in the development of novel therapeutic agents, particularly kinase inhibitors that target signaling pathways implicated in cancer.[1][3][4]

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[1] The strong electron-withdrawing effect of the fluorine atoms at positions 2 and 4 makes the C5-Br bond highly susceptible to oxidative addition.

Data Presentation: Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in Suzuki-Miyaura coupling reactions. The following table summarizes various conditions reported for the coupling of halopyrimidines, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Reported Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O70-80Good[6]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (2-3)THF50Moderate[6]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (2-3)1,4-Dioxane100 (Microwave)Good[6]
XPhos Pd G2 (low loading)-Weak inorganic base--High[6]
PEPPSI-IPr (3)-K₂CO₃ (2-3)Benzene75Good[6]
Pd(OAc)₂ (3)-K₃PO₄ (2-3)1,4-Dioxane80Good[6]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)100High[6]
[Pd(dppf)Cl₂] (3-5)-Na₂CO₃ or K₂CO₃ (2-3)1,4-Dioxane/H₂O80-100Generally Good

Experimental Protocols

This section provides a general and a microwave-assisted protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

General Protocol

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, Toluene)[6]

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate or oil bath

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equiv.).[1]

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed organic solvent and, if required, degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-difluoropyrimidine.

Microwave-Assisted Protocol

Materials:

  • Same as the General Protocol

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and heat the mixture in the microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).[7][8][9]

  • Work-up and Purification: Follow steps 7 and 8 from the General Protocol.

Visualizations

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln(Br) pd0->pd2_ox Ar-Br pd2_trans Ar-Pd(II)Ln(Ar') pd2_ox->pd2_trans Ar'-B(OH)₂ Base pd2_trans->pd0 product Ar-Ar' pd2_trans->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation ox_label_pos trans_label_pos red_label_pos

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat Reaction Mixture (e.g., 80-100°C or Microwave) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup (Extraction with Organic Solvent) monitor->workup purify Purification (Column Chromatography) workup->purify end Isolated 5-Aryl-2,4-difluoropyrimidine purify->end

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Application in Kinase Inhibitor Signaling Pathwaysdot

Kinase_Pathway

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 5-bromo-2,4-difluoropyrimidine, a versatile building block in medicinal chemistry and materials science. The presence of two activating fluorine atoms and a bromine handle for further functionalization makes this scaffold highly valuable for the synthesis of diverse molecular architectures.

Introduction to SNAr on this compound

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a powerful tool for the introduction of a wide range of functionalities. In this compound, the fluorine atoms at the C2 and C4 positions are excellent leaving groups for SNAr reactions, activated by the electron-withdrawing nature of the pyrimidine nitrogens. The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I, making the fluoro groups the primary sites for substitution.

The regioselectivity of the substitution is a key consideration. Generally, the C4 position of a 2,4-dihalopyrimidine is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed upon attack at C4. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of aminopyrimidines, which are prevalent motifs in pharmacologically active compounds. The reaction typically proceeds with high regioselectivity at the C4 position.

Quantitative Data for Amination Reactions
EntryNucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
1Morpholine4-(5-Bromo-2-fluoropyrimidin-4-yl)morpholineDioxaneDIPEA25295
2Piperidine5-Bromo-2-fluoro-4-(piperidin-1-yl)pyrimidineCH₃CNK₂CO₃80492
3AnilineN-(5-Bromo-2-fluoropyrimidin-4-yl)anilineDMFNaH0-25388
4BenzylamineN-Benzyl-5-bromo-2-fluoropyrimidin-4-amineTHFEt₃N60690
Experimental Protocol: Synthesis of 4-(5-Bromo-2-fluoropyrimidin-4-yl)morpholine

Materials:

  • This compound

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dioxane (0.2 M), add morpholine (1.1 eq) followed by DIPEA (1.5 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce sulfur-containing moieties onto the pyrimidine ring. The reaction with this compound also predominantly occurs at the C4 position.

Quantitative Data for Thiolation Reactions
EntryNucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
1Ethanethiol5-Bromo-4-(ethylthio)-2-fluoropyrimidineDMFNaH0193
2Thiophenol5-Bromo-2-fluoro-4-(phenylthio)pyrimidineCH₃CNK₂CO₃50389
3Benzyl mercaptan5-Bromo-4-(benzylthio)-2-fluoropyrimidineTHFEt₃N25291
Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-4-(phenylthio)pyrimidine

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.2 M), add thiophenol (1.1 eq) at room temperature.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to 50 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the title compound.

Reaction with Alcohol Nucleophiles

The SNAr reaction with alcohols typically requires a strong base to generate the more nucleophilic alkoxide. These reactions also show a preference for substitution at the C4 position.

Quantitative Data for Alkoxylation Reactions
EntryNucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
1Sodium methoxide5-Bromo-2-fluoro-4-methoxypyrimidineMethanolNaOMe65585
2Sodium ethoxide5-Bromo-4-ethoxy-2-fluoropyrimidineEthanolNaOEt78682
3Phenol5-Bromo-2-fluoro-4-phenoxypyrimidineDMFNaH25480
Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-4-phenoxypyrimidine

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenol (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products pyrimidine This compound meisenheimer Meisenheimer Complex pyrimidine->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu-H) product Substituted Pyrimidine meisenheimer->product - F⁻ leaving_group HF

Caption: General mechanism of the SNAr reaction on this compound.

Experimental_Workflow start Start reactants 1. Combine Reactants (Pyrimidine, Nucleophile, Base, Solvent) start->reactants reaction 2. Reaction (Stirring at specified temperature) reactants->reaction monitoring 3. Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete drying 5. Drying & Concentration workup->drying purification 6. Purification (Column Chromatography) drying->purification characterization 7. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for SNAr reactions.

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

The 2,4-difluoropyrimidine scaffold is a key structural motif in medicinal chemistry. The introduction of an alkynyl moiety at the 5-position through Sonogashira coupling can significantly influence the biological activity of the molecule, making this transformation crucial for the synthesis of novel drug candidates.[1] These 5-alkynyl-2,4-difluoropyrimidine derivatives are valuable intermediates for further molecular elaboration.[1] These application notes provide a detailed protocol for the Sonogashira coupling of 5-Bromo-2,4-difluoropyrimidine with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1][3]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.[1]

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1][3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2,4-difluoropyrimidine product and regenerate the active Pd(0) catalyst.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[1][5]

  • Copper(I) iodide (CuI) (5-10 mol%)[1]

  • Triethylamine (Et₃N) (2.0-3.0 equiv) or other suitable amine base[1][4]

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[1]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)[4]

Procedure:

  • Preparation: To a dry Schlenk flask or sealed tube, add this compound, the palladium catalyst, and copper(I) iodide.[1][4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][4]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine) via syringe.[5] The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.[4]

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.[4]

  • Reaction: Stir the reaction mixture at the desired temperature. For more reactive alkynes, room temperature may be sufficient.[1] For less reactive substrates, heating to a temperature between 60-100 °C may be necessary.[1][5] Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[4] Wash the filtrate with water or brine.[4]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4] The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to afford the desired 5-alkynyl-2,4-difluoropyrimidine.[1][4]

Data Presentation

The following table summarizes typical quantitative parameters for the Sonogashira coupling of a halopyrimidine. Actual values should be determined empirically for the specific reaction.

ParameterValueReference
This compound1.0 equiv[4]
Terminal Alkyne1.1 - 1.5 equiv[1]
Palladium Catalyst2 - 5 mol%[1]
Copper(I) Iodide5 - 10 mol%[1][5]
Amine Base2.0 - 3.0 equiv[1][4]
TemperatureRoom Temperature to 100 °C[1]
Reaction Time3 - 18 hours[1][6]

Mandatory Visualizations

Sonogashira_Workflow A Preparation: - this compound - Pd Catalyst - CuI B Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) A->B C Reagent Addition: - Anhydrous Solvent - Amine Base - Degas solution B->C D Alkyne Addition: Add terminal alkyne via syringe C->D E Reaction: - Stir at RT or heat (60-100°C) - Monitor by TLC/LC-MS D->E F Workup: - Cool to RT - Dilute with organic solvent - Filter through Celite - Wash with water/brine E->F G Purification: - Dry organic layer - Concentrate - Column Chromatography F->G H Final Product: 5-Alkynyl-2,4-difluoropyrimidine G->H

Caption: General experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle pd_cycle Palladium Cycle pd0 Pd(0)L2 cu_cycle Copper Cycle alkyne H-C≡CR' pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition alkynyl_pd_complex R-Pd(II)L2-C≡CR' pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product R-C≡CR' alkynyl_pd_complex->product cu_acetylide Cu-C≡CR' alkyne->cu_acetylide cu_acetylide->pd_complex base Base base->alkyne Deprotonation cui CuI rx R-X (Aryl Halide)

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the field of oncology.[1] Its structural similarity to the purine core of ATP allows for effective competition at the ATP-binding site of various kinases.[1] 5-Bromo-2,4-difluoropyrimidine is a versatile and highly reactive building block for the synthesis of a diverse array of kinase inhibitors. The presence of two fluorine atoms at the C2 and C4 positions, along with a bromine atom at the C5 position, provides multiple reactive sites for strategic functionalization.

The differential reactivity of the halogen substituents allows for selective and sequential reactions. The fluorine at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the fluorine at the C2 position. The bromine at the C5 position is less reactive towards SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This tiered reactivity enables the controlled introduction of various substituents to fine-tune the potency, selectivity, and pharmacokinetic properties of the target kinase inhibitors.

These application notes provide detailed protocols for the synthesis of inhibitors targeting key oncogenic kinase families—Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases—utilizing this compound as the starting material.

I. Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. The 2,4-diaminopyrimidine scaffold is a common core structure for potent and selective CDK inhibitors.

A. CDK4/6 Signaling Pathway

The CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition in the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. Inhibition of CDK4/6 restores the tumor-suppressing function of Rb and induces G1 cell cycle arrest.

CDK46_Signaling_Pathway cluster_1 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D activate G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases E2F->S promotes transition to

A simplified representation of the CDK4/6 signaling pathway in cell cycle progression.
B. General Synthetic Workflow for 2,4-Diaminopyrimidine CDK Inhibitors

The synthesis of 2,4-diaminopyrimidine-based CDK inhibitors from this compound typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The more reactive C4-fluorine is first displaced by a primary or secondary amine, followed by the substitution of the C2-fluorine with a second amine.

CDK_Workflow Start This compound Step1 Step 1: First Nucleophilic Substitution (C4) Start->Step1 Intermediate 4-Amino-5-bromo-2-fluoropyrimidine Intermediate Step1->Intermediate Step2 Step 2: Second Nucleophilic Substitution (C2) Intermediate->Step2 Product 2,4-Diaminopyrimidine CDK Inhibitor Step2->Product

General workflow for the synthesis of 2,4-diaminopyrimidine CDK inhibitors.
C. Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-bromo-2-fluoropyrimidine Intermediate

  • Materials:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.0 - 1.2 eq)

    • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5 - 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Procedure:

    • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the desired amine, followed by the dropwise addition of DIPEA.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Protocol 2: Synthesis of 2,4-Diaminopyrimidine CDK Inhibitors

  • Materials:

    • 4-Amino-5-bromo-2-fluoropyrimidine intermediate from Protocol 1 (1.0 eq)

    • Second desired primary or secondary amine (1.1 - 1.5 eq)

    • Suitable solvent (e.g., isopropanol, n-butanol, or DMF)

  • Procedure:

    • In a sealed tube or microwave vial, combine the 4-amino-5-bromo-2-fluoropyrimidine intermediate and the second amine in the chosen solvent.

    • Heat the reaction mixture to 80-150 °C (conventional heating) or 120-180 °C (microwave irradiation) for 2-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or preparative HPLC.

D. Quantitative Data

The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine-based CDK inhibitors. While not all are synthesized from this compound, they represent the potency achievable with this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound ACDK2/cyclin E1<10[2]
Compound BCDK9/cyclin T159[2]
Compound CCDK77.21[3]
FlavopiridolPan-CDK40-400[4]
RoscovitineCDK1, 2, 5, 7200-500[5]

II. Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for cancer therapy.

A. EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGFR_Workflow Start This compound Step1 Step 1: Nucleophilic Substitution (C4) Start->Step1 Intermediate 4-Anilino-5-bromo-2-fluoropyrimidine Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (C5) Intermediate->Step2 Product Pyrimidine-Based EGFR Inhibitor Step2->Product Aurora_Signaling_Pathway cluster_0 Mitosis cluster_1 Key Mitotic Events Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Centrosome_Separation->Prophase Spindle_Assembly Spindle Assembly Spindle_Assembly->Metaphase Chromosome_Alignment Chromosome Alignment Chromosome_Alignment->Metaphase Cytokinesis Cytokinesis Cytokinesis->Telophase Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Aurora_Workflow Start This compound Step1 Step 1: First Nucleophilic Substitution (C4) Start->Step1 Intermediate 4-Amino-5-bromo-2-fluoropyrimidine Intermediate Step1->Intermediate Step2 Step 2: Second Nucleophilic Substitution (C2) Intermediate->Step2 Product 2,4-Diaminopyrimidine Aurora Kinase Inhibitor Step2->Product

References

Application Notes and Protocols: Synthesis of CDK4/6 Inhibitors Using 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In many forms of cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] The development of small molecule inhibitors targeting CDK4/6 has emerged as a significant breakthrough in cancer therapy, particularly for hormone receptor-positive (HR+) breast cancer.[4][5] Approved inhibitors like Palbociclib, Ribociclib, and Abemaciclib have demonstrated substantial clinical benefit.[4][6]

These inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[7] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[3][7]

The pyrimidine scaffold is a common core structure in many CDK4/6 inhibitors.[8] 5-Bromo-2,4-difluoropyrimidine is a versatile starting material for the synthesis of these inhibitors due to its distinct reactive sites. The fluorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at position 5 is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This differential reactivity allows for a modular and efficient approach to building the complex structures of potent and selective CDK4/6 inhibitors.

These application notes provide a detailed, representative protocol for the synthesis of a CDK4/6 inhibitor scaffold using this compound, along with methodologies for its biological evaluation.

Quantitative Data of Representative CDK4/6 Inhibitors

The following tables summarize the in vitro activity of several known CDK4/6 inhibitors, providing a benchmark for newly synthesized compounds.

Table 1: Biochemical Potency of Approved CDK4/6 Inhibitors

CompoundTargetIC50 (nM)
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D316
Ribociclib CDK4/Cyclin D110[7]
CDK6/Cyclin D339[7]
Abemaciclib CDK4/Cyclin D12
CDK6/Cyclin D310

Table 2: Cellular Activity of Representative Pyrimidine-Based CDK4/6 Inhibitors

Compound IDCell LineAssay TypeGI50 / IC50 (µM)Reference
Compound 10a MV4-11 (Leukemia)ProliferationKᵢ CDK4 = 0.002[5]
Compound 21a MCF-7 (Breast Cancer)Proliferation0.19[5][11]
Compound 3a MV4-11 (Leukemia)ProliferationGI₅₀ = 0.038 - 0.681[11]

Experimental Protocols

The following is a representative multi-step synthesis of a 2,4,5-trisubstituted pyrimidine core, a key scaffold for many CDK4/6 inhibitors, starting from this compound.

Diagram of the Synthetic Pathway

Synthetic Pathway Representative Synthesis of a CDK4/6 Inhibitor Scaffold A This compound reagent1 R¹-NH₂ DIPEA, NMP 80°C A->reagent1 B Intermediate 1 (5-Bromo-2-fluoro-4-(substituted-amino)pyrimidine) reagent2 Aryl-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C B->reagent2 C Intermediate 2 (5-Aryl-2-fluoro-4-(substituted-amino)pyrimidine) reagent3 R²-NH₂ High Temp. C->reagent3 D Final Product (2,4-bis(amino)-5-aryl-pyrimidine) reagent1->B reagent2->C reagent3->D

Caption: Representative synthesis of a CDK4/6 inhibitor scaffold.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol describes the selective substitution of the fluorine atom at the C4 position of the pyrimidine ring with an amine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in such systems.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.).

  • Dissolve the starting material in anhydrous NMP (approx. 0.2 M concentration).

  • Add the desired amine (1.1 equiv.) to the solution.

  • Add DIPEA (2.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Intermediate 1) by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling at C5

This protocol details the palladium-catalyzed coupling of the C5-bromo substituent of Intermediate 1 with an arylboronic acid to form a key C-C bond.

Materials:

  • Intermediate 1 (from Step 1)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Intermediate 1 (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 90°C and stir vigorously for 8-16 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product (Intermediate 2) by column chromatography on silica gel.[12]

Step 3: Nucleophilic Aromatic Substitution (SNAr) at C2

This final step involves the displacement of the remaining fluorine atom at the C2 position with a second amine, often requiring higher temperatures due to the decreased reactivity of the C2 position.

Materials:

  • Intermediate 2 (from Step 2)

  • Second desired amine (e.g., an aminopyridine derivative) (1.5 - 3.0 equivalents)

  • High-boiling point solvent (e.g., NMP, DMSO, or Diphenyl ether)

  • Sealed microwave vial or high-pressure reaction vessel

Procedure:

  • In a microwave vial, combine Intermediate 2 (1.0 equiv.) and the second amine (1.5 - 3.0 equiv.).

  • Add the high-boiling point solvent.

  • Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200°C) with stirring. Microwave irradiation can also be employed to facilitate the reaction.

  • Monitor the reaction by LC-MS. This reaction may require several hours to reach completion.

  • Upon completion, cool the mixture and dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Perform an aqueous work-up as described in the previous steps.

  • Purify the final product by column chromatography or recrystallization.

Biological Evaluation Protocols

CDK4/6 Signaling Pathway and Mechanism of Inhibition

CDK46_Pathway CDK4/6-Rb Signaling Pathway and Inhibition cluster_0 G1 Phase cluster_1 G1-S Transition Checkpoint Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates p16 p16INK4a p16->ActiveComplex Inhibits E2F E2F Rb->E2F Sequesters & Inhibits pRb p-Rb (Inactive) S_Phase S-Phase Entry (DNA Synthesis) E2F->S_Phase Promotes Transcription pRb->E2F Releases Inhibitor CDK4/6 Inhibitor (e.g., from this compound) Inhibitor->ActiveComplex Inhibits

Caption: CDK4/6-Rb signaling pathway and the mechanism of CDK4/6 inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the kinase activity of CDK4/Cyclin D and CDK6/Cyclin D. It measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Rb protein fragment (substrate)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and the Rb substrate to the wells.

  • Add the diluted test compound to the wells. Include controls with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescent signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of Kinase Assay Workflow

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Step1 Prepare serial dilutions of test compound in DMSO Start->Step1 Step2 Dispense kinase, substrate, and compound into 384-well plate Step1->Step2 Step3 Initiate reaction by adding ATP Step2->Step3 Step4 Incubate at 30°C for 60 minutes Step3->Step4 Step5 Add Kinase-Glo® reagent to stop reaction & generate signal Step4->Step5 Step6 Measure luminescence Step5->Step6 Step7 Calculate % inhibition and determine IC50 Step6->Step7 End End Step7->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7 for HR+ breast cancer)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTS or MTT reagent

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the plates and treat the cells with the various concentrations of the test compound. Include a DMSO-only vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-bromo-2,4-difluoropyrimidine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, a crucial transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. The electron-deficient nature of the difluoropyrimidine ring presents unique considerations for this palladium-catalyzed cross-coupling reaction.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines.[1] The reaction is particularly valuable for creating C-N bonds that are difficult to form using traditional methods.[2] For the substrate this compound, this reaction allows for the introduction of a variety of amine nucleophiles at the C5 position. The high electron deficiency of the pyrimidine ring, due to the two fluorine atoms, can influence the reactivity of the C-Br bond and the overall reaction conditions required for a successful transformation. While specific protocols for this exact substrate are not extensively reported, procedures for similar 5-bromopyrimidines provide a strong foundation for developing an effective method.[3][4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-established steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 5-amino-2,4-difluoropyrimidine product, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that must be carefully selected and optimized to achieve high yields and purity of the desired product.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., ligand, base, temperature, and reaction time) is highly recommended for each specific amine substrate.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Evacuate and backfill the reaction vessel with an inert gas three times. Add the anhydrous, degassed solvent, followed by this compound and the amine substrate.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[6] Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 5-amino-2,4-difluoropyrimidine.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.

  • The bases used are often caustic. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Data Presentation: Recommended Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of 5-bromopyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common precursors that generate the active Pd(0) catalyst in situ.[6]
Ligand Xantphos, BINAP, Bulky Biaryl PhosphinesThe choice of ligand is crucial and substrate-dependent. Bulky, electron-rich ligands are often effective for heteroaryl halides.[4][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.[6] The choice may depend on the functional group tolerance of the substrates.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and degassed solvents are essential for optimal catalyst performance.[6]
Temperature 80 - 110 °CThe reaction temperature should be optimized for each specific substrate combination.[6]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is critical to prevent the deactivation of the palladium catalyst.[6]

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep 1. Add Pd precatalyst, ligand, and base to a dry flask. inert 2. Establish inert atmosphere (Ar or N₂). prep->inert add_reagents 3. Add solvent, this compound, and amine. inert->add_reagents heat 4. Heat the reaction mixture (80-110 °C). add_reagents->heat monitor 5. Monitor reaction progress (TLC, LC-MS). heat->monitor cool 6. Cool to room temperature. monitor->cool filter 7. Dilute and filter through celite. cool->filter extract 8. Aqueous work-up (water, brine). filter->extract purify 9. Dry, concentrate, and purify by chromatography. extract->purify product Final Product: N-substituted 5-amino-2,4-difluoropyrimidine purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 L₂Pd(II)(Ar)Br oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination + HNR₂, Base pd_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->pd_amido base + Base-H⁺Br⁻ reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂ product Ar-NR₂ reagents Ar-Br + HNR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application of 5-Bromo-2,4-difluoropyrimidine in the Synthesis of Palbociclib: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] Its synthesis has been accomplished through various routes, often starting from substituted pyrimidine precursors. While the use of 5-Bromo-2,4-difluoropyrimidine as a direct starting material for the commercial synthesis of Palbociclib is not extensively documented in publicly available literature, its chemical structure suggests a plausible, albeit hypothetical, application in the synthesis of key intermediates. This document outlines a prospective application of this compound in a hypothetical synthesis of a crucial Palbociclib intermediate, providing detailed protocols and a discussion of the underlying chemical principles. The signaling pathway of Palbociclib is also detailed to provide a comprehensive overview of its mechanism of action.

Introduction

The core structure of Palbociclib features a pyrido[2,3-d]pyrimidin-7-one ring system. The synthesis of this heterocyclic core is a critical aspect of the overall manufacturing process. Various synthetic strategies have been developed, with a common approach involving the construction of the pyridone ring onto a pre-functionalized pyrimidine.

This compound presents an interesting, albeit hypothetically utilized, starting material. The presence of three distinct reactive sites—a bromine atom at the 5-position and two fluorine atoms at the 2- and 4-positions—offers the potential for sequential and regioselective functionalization. The highly electrophilic nature of the pyrimidine ring, further activated by the electron-withdrawing fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom, on the other hand, is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This application note explores a hypothetical synthetic route where this compound is envisioned as a precursor to a key aminopyrimidine intermediate in the synthesis of Palbociclib.

Hypothetical Synthetic Application: Synthesis of a Key Palbociclib Intermediate

The proposed application of this compound focuses on its conversion to an aminopyrimidine intermediate, which can then be further elaborated to construct the pyridopyrimidinone core of Palbociclib. The strategy involves a regioselective nucleophilic aromatic substitution followed by a Suzuki coupling.

Scheme 1: Hypothetical Synthesis of Intermediate C

G A This compound B Intermediate B A->B 1. Cyclopentylamine, DIPEA, THF C Intermediate C (Key Palbociclib Precursor) B->C 2. Pyridine-2-boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O

Caption: Hypothetical two-step synthesis of a key Palbociclib precursor from this compound.

Experimental Protocols

Step 1: Synthesis of N-cyclopentyl-5-bromo-2-fluoropyrimidin-4-amine (Intermediate B)

This step involves a regioselective nucleophilic aromatic substitution of one of the fluorine atoms with cyclopentylamine. The fluorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position in such systems.

  • Materials:

    • This compound

    • Cyclopentylamine

    • N,N-Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add DIPEA (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add cyclopentylamine (1.1 eq) dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-cyclopentyl-2-fluoro-5-(pyridin-2-yl)pyrimidin-4-amine (Intermediate C)

This step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the pyridine moiety at the 5-position of the pyrimidine ring.

  • Materials:

    • N-cyclopentyl-5-bromo-2-fluoropyrimidin-4-amine (Intermediate B)

    • Pyridine-2-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a reaction vessel, combine N-cyclopentyl-5-bromo-2-fluoropyrimidin-4-amine (1.0 eq), pyridine-2-boronic acid (1.2 eq), and K2CO3 (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add Pd(PPh3)4 (0.05 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Nucleophilic Aromatic SubstitutionCyclopentylamine, DIPEATHF0 to RT12-1675-85
2Suzuki-Miyaura CouplingPyridine-2-boronic acid, Pd(PPh3)4, K2CO3Dioxane/H2O80-908-1265-75

Note: The yields presented are hypothetical and based on typical outcomes for similar reactions. Actual experimental results may vary.

Mechanism of Action of Palbociclib: Signaling Pathway

Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[4][5]

In many cancer cells, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[4][6] This ultimately leads to cell cycle arrest in the G1 phase and a reduction in tumor cell proliferation.

Diagram of the Palbociclib Signaling Pathway

Palbociclib_Pathway cluster_0 Cell Cycle Progression (G1 -> S) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb Protein CDK46->Rb phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: Palbociclib inhibits the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.

Conclusion

While the direct synthesis of Palbociclib from this compound is not a well-documented mainstream route, the chemical properties of this starting material make it a plausible candidate for the synthesis of key drug intermediates. The hypothetical protocol presented here, involving a regioselective SNAr reaction followed by a Suzuki coupling, illustrates a potential synthetic strategy. This application note provides a framework for researchers who may consider exploring alternative synthetic pathways for Palbociclib and other complex heterocyclic molecules. Further experimental validation would be required to establish the feasibility and efficiency of this proposed route. The provided diagram of the Palbociclib signaling pathway offers a clear visual representation of its mechanism of action, which is crucial for researchers in the field of oncology and drug development.

References

Methods for Regioselective Functionalization of 5-Bromo-2,4-difluoropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 5-Bromo-2,4-difluoropyrimidine, a versatile building block in medicinal chemistry and drug development. The presence of three distinct halogen substituents offers opportunities for selective chemical modifications, enabling the synthesis of a diverse array of complex pyrimidine derivatives.

Introduction

This compound possesses three potential sites for functionalization: the C5-Brorno bond and the C2- and C4-Fluoro bonds. The differential reactivity of these halogens under various reaction conditions allows for a high degree of regioselectivity. This document outlines key palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) that selectively target the C5 position, and nucleophilic aromatic substitution (SNAr) reactions that preferentially occur at the C4-position.

Palladium-Catalyzed Cross-Coupling Reactions at C5

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1][2] This predictable trend allows for the highly regioselective functionalization of the C5-Br bond in this compound, while leaving the more robust C-F bonds at the C2 and C4 positions intact.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1008>90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801680-90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous and degassed solvent.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne, providing access to 5-alkynyl-2,4-difluoropyrimidines.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60680-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF508>90
3Propargyl alcoholPd₂(dba)₃ (2) / XPhos (4)CuI (5)K₂CO₃1,4-Dioxane801275-85

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) source.

  • Add the anhydrous and degassed solvent and the base.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at the specified temperature for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • The filtrate is washed with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the C5 position of the pyrimidine with a wide range of primary and secondary amines.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10018>90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102480-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901685-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) at C4

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on this compound is expected to occur preferentially at one of the C-F positions. The general order of leaving group ability in SNAr is F > Cl > Br > I.[4] The C4 position is generally more activated towards nucleophilic attack than the C2 position in pyrimidines due to resonance stabilization of the Meisenheimer intermediate.

SNAr with O-, N-, and S-Nucleophiles

A variety of nucleophiles can be employed to displace the fluorine at the C4 position, leading to a range of 4-substituted-5-bromo-2-fluoropyrimidines.

Data Presentation: Representative SNAr Conditions

EntryNucleophileBaseSolventTemp. (°C)Time (h)Product
1Sodium Methoxide-Methanol2524-Methoxy-5-bromo-2-fluoropyrimidine
2Ammonia-aq. NH₃50244-Amino-5-bromo-2-fluoropyrimidine
3MorpholineK₂CO₃DMF8064-(Morpholin-4-yl)-5-bromo-2-fluoropyrimidine
4Sodium Thiophenoxide-DMF2544-(Phenylthio)-5-bromo-2-fluoropyrimidine

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound (1.0 equiv.) in a suitable solvent, add the nucleophile (1.1-1.5 equiv.).

  • If required, add a base (e.g., K₂CO₃, Et₃N).

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

pyrimidine [label=<

NF BrN F

];

nucleophile [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

meisenheimer [label=<

NF BrN⁻ NuF

, labeljust="l"];

product [label=<

NF BrN Nu

];

fluoride [label="F⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

pyrimidine -> meisenheimer [label="+ Nu⁻\n(Attack at C4)"]; meisenheimer -> product [label="- F⁻\n(Elimination)"]; product -> fluoride [style=invis]; } caption { label = "General mechanism for SNAr at the C4 position."; fontsize = 10; fontname = "Arial"; }

Conclusion

The regioselective functionalization of this compound provides a powerful platform for the synthesis of diverse and complex pyrimidine derivatives. Palladium-catalyzed cross-coupling reactions offer a reliable strategy for selective modification at the C5 position, while nucleophilic aromatic substitution allows for the introduction of various functionalities at the C4 position. These orthogonal synthetic routes enable the stepwise construction of highly substituted pyrimidines, which are valuable scaffolds in drug discovery and materials science.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2,4-difluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Bromo-2,4-difluoropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthesis is robust, scalable, and utilizes readily available industrial reagents.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, often incorporated into molecules targeting a range of therapeutic areas. The presence of the pyrimidine core, along with the bromine and fluorine substituents, allows for diverse downstream functionalization, making it a valuable scaffold in drug discovery. This document outlines a reliable two-step process for the kilogram-scale production of this compound, starting from 5-bromouracil.

Synthetic Pathway Overview

The synthesis proceeds in two main steps:

  • Chlorination: Conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine.

  • Fluorination: Nucleophilic substitution of the chlorine atoms with fluorine to yield the final product, this compound.

Synthesis_Pathway A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B  POCl3 or PCl5 (Chlorination)   C This compound B->C  KF / Phase Transfer Catalyst (Fluorination)   Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination A1 Charge 5-Bromouracil and POCl3 A2 Heat to Reflux (105-110 °C) A1->A2 A3 Monitor Reaction (HPLC/TLC) A2->A3 A4 Quench with Ice/Water A3->A4 A5 Extract with DCM A4->A5 A6 Wash and Dry A5->A6 A7 Concentrate and/or Distill A6->A7 B2 Add 5-Bromo-2,4-dichloropyrimidine A7->B2 Intermediate Product B1 Charge Anhydrous KF, Catalyst, and Solvent B1->B2 B3 Heat to 150-190 °C B2->B3 B4 Monitor Reaction (HPLC/GC) B3->B4 B5 Work-up with Water B4->B5 B6 Extract with Toluene/EtOAc B5->B6 B7 Wash and Dry B6->B7 B8 Concentrate and Distill B7->B8

Application Notes and Protocols: The Use of 5-Bromo-2,4-difluoropyrimidine in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-difluoropyrimidine is a versatile heterocyclic building block with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring two reactive fluorine atoms and a bromine atom, allows for selective functionalization through various organic reactions. This document provides detailed application notes and protocols for the synthesis of a potential new class of fungicides derived from this compound. The methodologies and data presented are based on established synthetic routes for analogous pyrimidine-based agrochemicals and serve as a guide for the development of new active ingredients.

The primary reaction pathway explored herein is the nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C4 position of the pyrimidine ring. This position is highly activated towards nucleophilic attack, enabling the introduction of a wide range of functionalities, particularly aryloxy groups, which are common moieties in many commercial fungicides. The bromine atom at the C5 position and the fluorine atom at the C2 position offer further opportunities for subsequent modifications to fine-tune the biological activity and physicochemical properties of the final compounds.

Key Applications in Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of novel fungicides. The core strategy involves the displacement of the C4-fluorine with a substituted phenol to introduce a toxophoric aryloxy group. The resulting 4-aryloxy-5-bromo-2-fluoropyrimidine scaffold can then be further modified, for example, through Suzuki or Stille coupling at the C5-bromo position, to generate a diverse library of candidate agrochemicals.

Experimental Protocols

This section details the experimental procedures for the synthesis of a hypothetical series of fungicidal compounds starting from this compound.

Protocol 1: Synthesis of 4-(4-chlorophenoxy)-5-bromo-2-fluoropyrimidine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of this compound with 4-chlorophenol.

Materials:

  • This compound

  • 4-Chlorophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-chlorophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, Intermediate 1 .

Protocol 2: Synthesis of a Novel Fungicide Candidate via Suzuki Coupling

This protocol outlines the synthesis of a final product by Suzuki coupling of Intermediate 1 with a boronic acid.

Materials:

  • 4-(4-chlorophenoxy)-5-bromo-2-fluoropyrimidine (Intermediate 1 )

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, combine Intermediate 1 (1.0 equivalent), (4-methoxyphenyl)boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 2M aqueous solution of sodium carbonate (2.0 equivalents) and 1,4-dioxane.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (hexane-ethyl acetate gradient) to yield the final fungicide candidate.

Data Presentation

The following table summarizes the hypothetical yield data for the synthesis of Intermediate 1 and a series of final compounds prepared via Suzuki coupling, along with their potential fungicidal activity against a common plant pathogen. The biological activity data is adapted from structurally analogous compounds reported in the literature.

CompoundIntermediateCoupling PartnerYield (%) of Final CompoundFungicidal Activity (EC50, µg/mL) vs. Botrytis cinerea
1a Intermediate 1(4-methoxyphenyl)boronic acid8512.5
1b Intermediate 1(3,4-dimethoxyphenyl)boronic acid8210.8
1c Intermediate 1(4-fluorophenyl)boronic acid8815.2
1d Intermediate 1(4-(trifluoromethyl)phenyl)boronic acid798.5

Visualizations

Synthetic Pathway of a Novel Fungicide

The following diagram illustrates the two-step synthesis of a novel fungicide candidate from this compound.

G A This compound C Intermediate 1 (4-(4-chlorophenoxy)-5-bromo-2-fluoropyrimidine) A->C K2CO3, DMF, 80°C (SNAr Reaction) B 4-Chlorophenol B->C E Final Product (Fungicide Candidate) C->E Pd(OAc)2, PPh3, Na2CO3 1,4-Dioxane/H2O, 90°C (Suzuki Coupling) D (4-methoxyphenyl)boronic acid D->E

Caption: Synthetic route to a novel fungicide.

Experimental Workflow for Fungicide Synthesis and Screening

This diagram outlines the overall workflow from starting materials to biological evaluation.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening A Starting Materials (this compound, Phenols, Boronic Acids) B Reaction Setup & Execution A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Structure Verification (NMR, MS) D->E F In vitro Antifungal Assay E->F G Data Analysis (EC50) F->G

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Suzuki coupling reactions for 5-Bromo-2,4-difluoropyrimidine. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you achieve successful and efficient coupling outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of this compound.

Q1: I am observing low to no yield of my desired product. What are the primary factors to investigate?

A1: Low or no product formation is a common challenge, often stemming from several critical factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial, especially for an electron-deficient substrate like this compound. Standard catalysts such as Pd(PPh₃)₄ may be less effective. Consider more advanced systems utilizing bulky, electron-rich phosphine ligands like those in the Buchwald series (e.g., XPhos, SPhos) which can facilitate the oxidative addition and reductive elimination steps.[1][2] Pre-formed catalysts like XPhos Pd G2 are often highly efficient for coupling heteroaryl halides and can lead to excellent yields.[1][3][4]

  • Base Selection: The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

  • Solvent Choice: The solvent must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[5] The ratio of the organic solvent to water can also be a critical parameter to optimize.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of the starting materials, catalyst, or product, and may promote side reactions. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[2]

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and hydrodehalogenation of the starting material. How can I minimize these?

A2: The formation of side products is a common issue that can be addressed by carefully controlling the reaction conditions:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[2] To minimize this, ensure rigorous deoxygenation of all solvents and reagents. A subsurface sparge with an inert gas for an extended period (15-30 minutes) is recommended.[2] Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be advantageous over in-situ reduction of a Pd(II) source.

  • Hydrodehalogenation (Replacement of Bromine with Hydrogen): This can occur in the presence of protic sources like water or as a competing pathway in the catalytic cycle. Using anhydrous solvents and ensuring all reagents are dry can help reduce this side reaction. The choice of ligand and base can also influence the relative rates of the desired cross-coupling versus hydrodehalogenation.

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A3: A sluggish reaction can often be accelerated by modifying the following parameters:

  • Catalyst and Ligand: Switching to a more active catalyst system is often the most effective solution. For electron-deficient aryl halides, catalyst systems with bulky, electron-rich ligands such as XPhos or SPhos are known to accelerate the oxidative addition step, which can be rate-limiting.

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, this should be done cautiously while monitoring for any signs of degradation. Microwave-assisted heating can also be a very effective method for accelerating Suzuki coupling reactions, often leading to dramatically reduced reaction times.[6]

  • Concentration: The concentration of the reactants can also play a role. In some cases, increasing the concentration can lead to faster reaction rates. However, solubility issues may arise at higher concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to start with for the Suzuki coupling of this compound?

A1: For a challenging substrate like this compound, starting with a robust and highly active catalyst system is recommended. A good starting point would be a second-generation Buchwald precatalyst such as XPhos Pd G2 .[4][] These catalysts are known for their high efficiency in coupling heteroaryl halides, even at low catalyst loadings.[1] Alternatively, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky electron-rich ligand such as XPhos or SPhos is also an excellent choice. While Pd(PPh₃)₄ is a classic catalyst, it may show lower reactivity with this electron-deficient substrate.[8]

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical. For Suzuki couplings of heteroaryl halides, potassium phosphate (K₃PO₄) is often a robust and effective choice.[2] Cesium carbonate (Cs₂CO₃) is another strong base that can be very effective, particularly in challenging couplings. It is generally recommended to use 2-3 equivalents of the base.

Q3: What is the recommended solvent system?

A3: A mixture of an aprotic organic solvent and water is typically used to ensure the solubility of both the organic and inorganic reagents. A common and effective solvent system is 1,4-dioxane/water or toluene/water , often in a ratio of 4:1 to 10:1.[5] It is crucial to use degassed solvents to maintain an inert atmosphere.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly shorter reaction times and improved yields.[6] It is a valuable technique to consider, especially for high-throughput synthesis or when conventional heating leads to slow reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables provide illustrative data on how different reaction parameters can influence the yield of the Suzuki coupling of this compound with phenylboronic acid. This data is based on trends observed for structurally similar fluorinated heteroaryl bromides and should be used as a guide for optimization.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)1001245
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)100885
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)100692
XPhos Pd G2 (2)-K₃PO₄1,4-Dioxane/H₂O (4:1)80495

Table 2: Base and Solvent Effects (using XPhos Pd G2 as catalyst)

Base (2 equiv.)Solvent (v/v)Temperature (°C)Time (h)Yield (%)
K₂CO₃1,4-Dioxane/H₂O (4:1)80675
K₃PO₄1,4-Dioxane/H₂O (4:1)80495
Cs₂CO₃1,4-Dioxane/H₂O (4:1)80494
K₃PO₄Toluene/H₂O (4:1)80590
K₃PO₄THF/H₂O (4:1)80688

Experimental Protocols

Recommended Protocol for Suzuki Coupling of this compound:

This protocol provides a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • XPhos Pd G2 (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv., finely powdered)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G2 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe (a common starting ratio is 4:1 dioxane:water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Observed Check_Catalyst Is the catalyst system optimal? (e.g., Buchwald precatalyst) Start->Check_Catalyst Change_Catalyst Switch to a more active catalyst (e.g., XPhos Pd G2) Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use a stronger base Check_Base->Change_Base No Check_Inertness Is the reaction under a strict inert atmosphere? Check_Base->Check_Inertness Yes Change_Base->Check_Inertness Degas_Solvents Thoroughly degas all solvents and reagents Check_Inertness->Degas_Solvents No Optimize_Temp Optimize reaction temperature Check_Inertness->Optimize_Temp Yes Degas_Solvents->Optimize_Temp Success Successful Coupling Optimize_Temp->Success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2,4-difluoropyrimidine. This resource is designed for researchers, chemists, and drug development professionals. Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and reliable route involves a three-step synthesis starting from uracil. The general workflow is:

  • Bromination: Electrophilic bromination of uracil at the 5-position to yield 5-bromouracil.

  • Chlorination: Conversion of the di-hydroxy groups of 5-bromouracil to chlorides using a chlorinating agent like phosphorus oxychloride (POCl₃), resulting in 5-bromo-2,4-dichloropyrimidine.[1][2]

  • Fluorination: Nucleophilic substitution of the chlorine atoms with fluorine using a fluoride source, such as spray-dried potassium fluoride (KF), in a high-boiling point solvent to obtain the final product, this compound.

Q2: I am experiencing a very low overall yield. What are the most critical steps to focus on?

A2: Low overall yield is a common issue. The most critical step is typically the final fluorination reaction . This step requires strictly anhydrous conditions, high temperatures, and often the use of a phase-transfer catalyst. Incomplete conversion or side reactions in the preceding bromination and chlorination steps will also significantly impact the final yield by reducing the amount of pure substrate available for the next stage.

Q3: What are the typical impurities I should expect, and how can they be identified?

A3: Impurities can arise from each step of the synthesis. Common impurities include:

  • Unreacted starting materials: Uracil, 5-bromouracil, or 5-bromo-2,4-dichloropyrimidine.

  • Side-reaction products: Di-brominated species formed during the initial bromination step.

  • Partially reacted intermediates: 5-bromo-2-chloro-4-fluoropyrimidine or 5-bromo-4-chloro-2-fluoropyrimidine from incomplete fluorination. These impurities can be identified and monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is the best method for purifying the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. Due to the product's volatility, care must be taken during the removal of solvents under reduced pressure to avoid product loss. Recrystallization from a suitable solvent system can also be an effective method for obtaining high-purity material.

Synthesis Workflow Visualization

G cluster_0 Overall Synthesis Workflow A Uracil B Step 1: Bromination A->B Br₂ / Acetic Acid C 5-Bromouracil B->C D Step 2: Chlorination C->D POCl₃ / N,N-Dimethylaniline E 5-Bromo-2,4-dichloropyrimidine D->E F Step 3: Fluorination E->F Spray-Dried KF / Sulfolane G This compound F->G

Caption: A diagram illustrating the three-step synthesis of this compound.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low Yield or Incomplete Reaction in Bromination Step (Step 1)

  • Question: My bromination of uracil is slow and the yield of 5-bromouracil is poor. What could be the cause?

  • Answer: This issue often relates to reagent quality or reaction conditions.

    • Reagent Activity: Ensure the bromine and acetic acid used are of high purity.

    • Temperature Control: The reaction is exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of bromine to prevent side reactions.

    • Reaction Time: Allow the reaction to stir adequately after bromine addition, often for several hours at room temperature, to ensure it goes to completion. Monitor progress with TLC.

Problem 2: Formation of Di-brominated Byproduct

  • Question: I am observing a significant amount of a di-brominated impurity. How can I prevent this?

  • Answer: The formation of di-bromo species is typically due to an excess of the brominating agent or poor control over the reaction.

    • Stoichiometry: Use a precise molar equivalent of bromine (typically 1.0 to 1.1 equivalents).

    • Controlled Addition: Add the bromine dropwise to the reaction mixture with vigorous stirring. This prevents localized high concentrations of bromine that can lead to over-bromination.

Problem 3: Incomplete Conversion During Chlorination (Step 2)

  • Question: I still see a significant amount of 5-bromouracil after the chlorination reaction with POCl₃. How can I drive the reaction to completion?

  • Answer: Complete conversion of the di-hydroxy (uracil) form to the di-chloro form is critical.

    • Excess Reagent: Ensure you are using a sufficient excess of phosphorus oxychloride (POCl₃), as it acts as both the reagent and the solvent.[2]

    • Catalyst/Base: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often required to facilitate the reaction.[1][3]

    • Temperature and Time: The reaction typically requires heating under reflux for several hours (e.g., 4-8 hours).[2] Ensure the reflux temperature is reached and maintained.

    • Moisture: The reaction is highly sensitive to moisture. Use dry glassware and reagents.

Problem 4: Low Yield in the Final Fluorination Step (Step 3)

  • Question: The final fluorination step to replace the chlorides is giving me a very low yield of this compound. What are the critical parameters?

  • Answer: This is the most challenging step and requires stringent control over conditions.

    • Anhydrous Conditions: The presence of water will deactivate the potassium fluoride (KF) and quench the reaction. Use spray-dried KF, ensure your solvent (e.g., Sulfolane, DMSO) is anhydrous, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Fluoride Source: Spray-dried potassium fluoride is highly recommended due to its high surface area and reactivity.

    • Phase-Transfer Catalyst: The use of a catalyst like 18-crown-6 or tetrabutylammonium bromide is often essential to improve the solubility and reactivity of the fluoride salt in the organic solvent.

    • High Temperature: This nucleophilic aromatic substitution requires significant thermal energy. Reaction temperatures are typically very high, often in the range of 180-220 °C.

    • Reaction Time: These reactions can be slow. Monitor the reaction progress over an extended period (12-24 hours) by TLC or GC to determine the optimal endpoint.

Troubleshooting Logic for Fluorination

G start Low Yield in Fluorination Step check_sm Is 5-bromo-2,4-dichloropyrimidine (starting material) fully consumed? start->check_sm check_mono Is the mono-fluorinated intermediate the major product? check_sm->check_mono Yes sol_reagent Action: Ensure KF is spray-dried and solvent is anhydrous. React under inert atmosphere. check_sm->sol_reagent No sol_temp Action: Increase reaction temperature in 10°C increments. Extend reaction time. check_mono->sol_temp Yes sol_catalyst Action: Increase phase-transfer catalyst loading (e.g., from 5 mol% to 10 mol%). check_mono->sol_catalyst No sol_decomp Action: Consider a lower temperature for a longer duration. Check for product degradation via TLC/GC. sol_temp->sol_decomp If charring/decomposition occurs

Caption: A decision tree for troubleshooting low yields in the fluorination step.

Data Summary Tables

Table 1: Typical Reaction Parameters for Synthesis Steps

StepKey ReagentsSolventTemperatureTypical TimeYield (%)
1. Bromination Uracil, Br₂Glacial Acetic Acid0 °C to RT4-6 h85-95%
2. Chlorination 5-Bromouracil, POCl₃, N,N-DimethylanilinePOCl₃ (neat)Reflux (~110 °C)6-8 h80-90%
3. Fluorination 5-Bromo-2,4-dichloropyrimidine, Spray-Dried KF, 18-crown-6Sulfolane200-220 °C12-24 h50-70%

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromouracil

  • Suspend uracil (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Cool the suspension in an ice-water bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Quench the reaction by pouring the mixture into a beaker of ice water.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 5-bromouracil.

Protocol 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl gas.

  • To a flask charged with 5-bromouracil (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).[2]

  • Slowly add N,N-dimethylaniline (1.0 eq) to the mixture while stirring.[1]

  • Fit the flask with a reflux condenser (with a gas outlet connected to a trap) and heat the mixture to reflux (approx. 110 °C) for 6-8 hours. The solid should dissolve to form a clear solution.

  • After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base like sodium bicarbonate or a concentrated NaOH solution until the pH is ~7.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of this compound

  • Caution: This reaction involves high temperatures and should be conducted with appropriate safety measures. All glassware must be oven-dried, and reagents must be anhydrous.

  • In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, combine 5-bromo-2,4-dichloropyrimidine (1.0 eq), spray-dried potassium fluoride (KF, 3.0-4.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Add anhydrous sulfolane as the solvent.

  • Heat the reaction mixture with vigorous stirring to 200-220 °C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by GC or TLC (using the starting material as a reference).

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like toluene and filter to remove the inorganic salts.

  • Wash the filtrate with water multiple times to remove the sulfolane.

  • Dry the organic layer over anhydrous Na₂SO₄ and carefully remove the solvent by rotary evaporation (avoid excessive heat or vacuum).

  • Purify the resulting crude oil or solid by silica gel column chromatography to yield pure this compound.

References

Technical Support Center: Purification of 5-Bromo-2,4-difluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2,4-difluoropyrimidine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Low Yield After Purification
Potential CauseSuggested Solution
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized for the solubility of your compound in the organic phase. - Perform multiple extractions with smaller volumes of solvent. - Use a continuous liquid-liquid extractor for compounds with low partition coefficients.
Product Loss During Column Chromatography - Ensure the chosen mobile phase is not too polar, which can cause the product to elute too quickly with impurities. - Check for compound decomposition on the silica gel; consider using a less acidic stationary phase like neutral alumina. - Ensure complete elution of the product from the column by flushing with a more polar solvent at the end of the purification.
Product Loss During Recrystallization - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. - Cool the flask in an ice bath to further decrease the solubility of the product before filtration.
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the purification. - Consider optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).
Product Contaminated with Impurities
Potential CauseSuggested Solution
Co-elution During Column Chromatography - Optimize the mobile phase by trying different solvent systems or gradients. A common starting point for halogenated pyrimidines is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). - Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Co-crystallization of Impurities - Try a different recrystallization solvent or a solvent mixture. For brominated pyridine derivatives, a mixture of a more polar solvent like ethyl acetate with a less polar solvent like petroleum ether or hexanes can be effective.[1] - Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.
Presence of Starting Materials - If the starting material is less polar than the product, it should elute first during normal-phase column chromatography. Adjust the mobile phase polarity to achieve better separation. - If the starting material is more polar, it will elute after the product.
Presence of Byproducts (e.g., Dibromo-derivative) - Similar to other impurities, optimize chromatographic conditions for better separation. The additional bromine atom will likely make the dibromo-derivative less polar than the desired product. - Recrystallization may also be effective if the solubility profiles of the product and the byproduct are sufficiently different.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, a common byproduct in the bromination of aromatic compounds is the formation of di-brominated species. In the case of a related compound, 5-bromo-2,4-difluorobenzoic acid, 3,5-dibromo-2,4-difluorobenzoic acid has been identified as a significant impurity. Therefore, it is plausible that a di-brominated pyrimidine derivative could be a byproduct in your synthesis. Unreacted starting materials are also a common source of impurities.

Q2: What is a good starting point for a mobile phase in column chromatography for purifying this compound?

A2: For normal-phase column chromatography on silica gel, a good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and gradually increasing the polarity. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 on a TLC plate.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To address this, you can try the following:

  • Use more solvent: Your solution may be too concentrated. Reheat the mixture to dissolve the oil, add more of the hot solvent, and allow it to cool slowly.

  • Cool slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography can be a viable option, especially if your compound or impurities are not well-resolved by normal-phase chromatography. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used (e.g., a mixture of water and acetonitrile or methanol).

Experimental Protocols

The following are representative protocols for the purification of this compound derivatives. These may require optimization for your specific compound and impurity profile.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on the general procedure for purifying similar brominated pyrimidine derivatives.

1. Preparation of the Column:

  • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly.
  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the low-polarity mobile phase.
  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).
  • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure for the recrystallization of brominated aromatic compounds.

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
  • A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. For similar compounds, an ethyl acetate/petroleum ether or ethanol/water mixture has been used.[1]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the minimum amount of the hot recrystallization solvent required to completely dissolve the compound.

3. Hot Filtration (if necessary):

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Workup Aqueous Work-up (e.g., washing with water, brine) Crude_Product->Initial_Workup Purification_Choice Choice of Purification Method Initial_Workup->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture / Similar Polarity Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product / Different Solubility Impurities Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Analysis Recrystallization->Analysis Analysis->Purification_Choice Purity < 95% Pure_Product Pure Product Analysis->Pure_Product Purity > 95%

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Flowchart Start Purification Issues Problem What is the main issue? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Impure_Product Impure Product Problem->Impure_Product Purity Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Optimize_Chromatography Optimize Column Chromatography Impure_Product->Optimize_Chromatography Optimize_Extraction Optimize Extraction/Work-up Check_Reaction->Optimize_Extraction Reaction Complete Optimize_Recrystallization Optimize Recrystallization Optimize_Extraction->Optimize_Recrystallization Optimize_Chromatography->Optimize_Recrystallization Still Impure Solution Problem Solved Optimize_Chromatography->Solution Pure Change_Method Consider Alternative Purification Method Optimize_Recrystallization->Change_Method Still Issues Optimize_Recrystallization->Solution Pure Change_Method->Solution

Caption: A troubleshooting flowchart for common purification problems.

References

Technical Support Center: Nucleophilic Substitution of 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 5-bromo-2,4-difluoropyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low or No Yield of the Desired Monosubstituted Product

Q: I am not observing the formation of my desired 4-substituted-5-bromo-2-fluoropyrimidine, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reactivity of the Nucleophile: Highly hindered or weakly nucleophilic reagents may react slowly.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Be mindful that excessive heat can lead to side reactions. Consider using a stronger, less sterically hindered nucleophile if possible.

  • Inadequate Solvent Polarity: The choice of solvent is critical for solvating the nucleophile and stabilizing the transition state.

    • Solution: Switch to a more polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for SNAr reactions as they can accelerate the rate of reaction.

  • Insufficient Base: A non-nucleophilic base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction. If the HF is not scavenged, it can protonate your nucleophile, rendering it unreactive.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base. Common choices include diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K₂CO₃). For weaker nucleophiles, a slight excess of the base (1.2-1.5 equivalents) may be beneficial.

  • Reaction Time: The reaction may simply be slow under your current conditions.

    • Solution: Monitor the reaction progress over a longer period using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.

Problem 2: Formation of Multiple Products and Poor Regioselectivity

Q: My reaction is producing a mixture of the desired 4-substituted product and the 2-substituted isomer. How can I improve the regioselectivity for the C4 position?

A: In this compound, the C4 position is generally more activated towards nucleophilic attack than the C2 position due to superior delocalization of the negative charge in the Meisenheimer intermediate. However, selectivity can be compromised under certain conditions.

  • Steric Hindrance: While the C4 position is electronically favored, a bulky nucleophile might face steric hindrance, leading to increased attack at the less hindered C2 position.

    • Solution: If possible, use a less sterically demanding nucleophile. Alternatively, lowering the reaction temperature may favor the electronically preferred C4 substitution.

  • Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the less favored C2 substitution, leading to a mixture of products.

    • Solution: Attempt the reaction at a lower temperature for a longer duration.

Problem 3: Presence of a Disubstituted Byproduct

Q: I am observing the formation of a significant amount of a disubstituted product where both fluorine atoms have been replaced. How can I favor mono-substitution?

A: The formation of a disubstituted product arises from the initial product of mono-substitution reacting further with the nucleophile.

  • Stoichiometry of the Nucleophile: Using a large excess of the nucleophile will drive the reaction towards disubstitution.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the nucleophile. A slow addition of the nucleophile to the reaction mixture can also help to maintain a low concentration of the nucleophile at any given time, thus favoring mono-substitution.

  • Reaction Temperature and Time: Prolonged reaction times or high temperatures can promote the slower, second substitution.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed and a significant amount of the mono-substituted product has formed. Lowering the reaction temperature can also help to control the reactivity.

Problem 4: Formation of a Hydroxylated Byproduct

Q: My mass spectrometry data indicates the presence of a compound with a mass corresponding to the replacement of a fluorine atom with a hydroxyl group. What is the source of this and how can I prevent it?

A: This is likely due to the hydrolysis of one of the C-F bonds. Fluoropyrimidines can be sensitive to water, especially in the presence of a base.

  • Source of Water: The water could be present in your solvent, reagents, or from atmospheric moisture.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Base: Strong, aqueous bases can promote hydrolysis.

    • Solution: Use a non-nucleophilic organic base like DIPEA or TEA. If an inorganic base is necessary, ensure it is anhydrous (e.g., anhydrous K₂CO₃).

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom in this compound is more reactive towards nucleophilic substitution?

A1: The fluorine atom at the C4 position is significantly more reactive. The pyrimidine ring nitrogens are electron-withdrawing, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. The C4 position benefits from better resonance stabilization of the negative charge in the Meisenheimer intermediate, making it the preferred site for substitution.

Q2: What are the most common side reactions to expect?

A2: The most common side reactions are:

  • Over-substitution: Reaction at both the C2 and C4 positions to give a disubstituted product.

  • Hydrolysis: Reaction with water to replace a fluorine atom with a hydroxyl group, forming a hydroxypyrimidine.

  • Poor regioselectivity: Formation of a mixture of C4 and C2 substituted isomers.

Q3: What are the recommended solvents and bases for this reaction?

A3:

  • Solvents: Polar aprotic solvents are generally recommended. Good choices include DMSO, DMF, acetonitrile (ACN), and tetrahydrofuran (THF).

  • Bases: Non-nucleophilic bases are preferred to avoid competition with your primary nucleophile and to prevent hydrolysis. Suitable bases include DIPEA, TEA, and anhydrous K₂CO₃.

Q4: Can the bromo group at the C5 position be displaced?

A4: Under typical nucleophilic aromatic substitution conditions, the C-Br bond is much less reactive than the activated C-F bonds at the C2 and C4 positions. Displacement of the C5-bromo group via an SNAr mechanism is unlikely. However, the bromo group can be a useful handle for other transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).

Quantitative Data on Reaction Outcomes

While specific quantitative data for every possible nucleophile with this compound is not exhaustively available, the following table provides representative data based on reactions with analogous 2,4-dihalopyrimidines to illustrate general trends.

NucleophileSolventBaseTemp (°C)Desired Product (4-substituted) Yield (%)Main Side Product(s)Side Product Yield (approx. %)
AnilineDMFK₂CO₃8085-952-substituted isomer<5
BenzylamineACNDIPEA6090-98Disubstituted product<2 (with 1.0 eq. Nu)
MorpholineDMSOTEA10080-90Disubstituted product5-10 (with 1.2 eq. Nu)
Sodium methoxideMeOHN/A25>952-substituted isomer<2
Water (unintended)DMFK₂CO₃80-4-hydroxy productCan be significant if wet

Note: These yields are illustrative and will vary depending on the specific substrate, reaction time, and experimental setup.

Experimental Protocols

General Protocol for Mono-substitution of this compound with a Primary Amine

This protocol provides a general starting point for the reaction. Optimization of temperature, reaction time, and stoichiometry may be necessary for different amines.

Materials:

  • This compound

  • Primary amine (nucleophile)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add DIPEA (1.2 eq.) to the solution.

  • Add the primary amine (1.05 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-bromo-2-fluoropyrimidine.

Visualizations

Reaction_Pathway reagents This compound + Nucleophile (Nu-H) + Base intermediate Meisenheimer Complex (at C4) reagents->intermediate Nucleophilic Attack at C4 product 4-Nu-5-Bromo-2-fluoropyrimidine + Base-H⁺F⁻ intermediate->product Loss of F⁻

Caption: Main reaction pathway for nucleophilic substitution at the C4 position.

Side_Reaction_Oversubstitution mono_product 4-Nu-5-Bromo-2-fluoropyrimidine reagents + Nucleophile (Nu-H) + Base (Excess or High Temp) mono_product->reagents di_product 2,4-di-Nu-5-Bromopyrimidine reagents->di_product Second Substitution at C2

Caption: Side reaction pathway leading to over-substitution.

Troubleshooting_Workflow start Low Yield of Desired Product? check_nucleophile Is Nucleophile Hindered/Weak? start->check_nucleophile Yes check_solvent Is Solvent Aprotic Polar? start->check_solvent No increase_temp Increase Temperature check_nucleophile->increase_temp Yes check_nucleophile->check_solvent No success Yield Improved increase_temp->success change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_base Is Base Sufficient/Anhydrous? check_solvent->check_base Yes change_solvent->success adjust_base Use 1.2 eq. Anhydrous Base check_base->adjust_base No check_base->success Yes adjust_base->success

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Synthesis of 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2,4-difluoropyrimidine, with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common route starts with the bromination of a pyrimidine precursor, followed by a fluorination reaction. For instance, a high-yield method involves the bromination of 2-hydroxypyrimidine to form 2-hydroxy-5-bromopyrimidine, which is then subjected to chlorination and subsequent fluorination to yield the final product.

Q2: What is a typical reported yield for the synthesis of this compound?

A2: Yields can vary significantly based on the specific synthetic route and reaction conditions. However, optimized processes have been reported to achieve high yields. For example, a patented method starting from 2-hydroxypyrimidine salt has reported a yield of over 91% for the synthesis of a related compound, 5-bromo-2-fluoropyrimidine.[1] Achieving high yields for this compound would similarly depend on careful control of the reaction parameters at each step.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis involves hazardous materials that require careful handling. Bromine is highly corrosive and toxic. Phosphorus oxychloride (POCl₃) is a corrosive and water-reactive reagent. Fluorinating agents can also be hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.

Troubleshooting Guide

Issue 1: Low Yield in the Bromination Step

Q: My bromination of 2,4-difluoropyrimidine (or a related precursor like 2-hydroxypyrimidine) is resulting in a low yield of the desired 5-bromo product. What are the potential causes and how can I improve the yield?

A: Low yield in the bromination step can be attributed to several factors, including incomplete reaction, formation of byproducts, and issues with the work-up procedure.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature control is critical during bromination. For the bromination of 2-hydroxypyrimidine, the reaction is typically conducted at low temperatures (below 5°C) to control the reaction rate and minimize side reactions.[1]

    • Solution: Maintain a stable low temperature using an ice-salt bath or a cryocooler. Monitor the internal reaction temperature closely.

  • Incorrect Reagent Stoichiometry: An inappropriate ratio of bromine to the pyrimidine substrate can lead to incomplete conversion or the formation of di-brominated byproducts.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the brominating agent might be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Inefficient Mixing: Poor mixing can result in localized high concentrations of reagents, leading to side reactions.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

  • Issues with Work-up and Purification: Product loss can occur during extraction and purification steps.

    • Solution: Optimize the extraction solvent and the number of extractions. For purification, column chromatography with an appropriate solvent system is often necessary to separate the desired product from unreacted starting material and byproducts.

Issue 2: Incomplete Fluorination and Formation of Chlorinated Intermediates

Q: I am observing incomplete conversion of the chlorinated intermediate to the final this compound, with significant amounts of 5-Bromo-2-chloro-4-fluoropyrimidine or 5-Bromo-4-chloro-2-fluoropyrimidine remaining. How can I drive the fluorination to completion?

A: Incomplete fluorination is a common challenge. The reactivity of the two chlorine atoms can differ, and forcing the second substitution can be difficult.

Potential Causes and Solutions:

  • Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent is crucial.

    • Solution: Use a sufficient excess of the fluorinating agent to ensure both chlorine atoms are substituted. The optimal amount may need to be determined empirically.

  • Inadequate Reaction Temperature and Time: The fluorination reaction may require specific temperature conditions and sufficient time to proceed to completion.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Extending the reaction time may also be beneficial.

  • Moisture in the Reaction: The presence of water can deactivate the fluorinating agent and lead to side reactions.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Quantitative Data Summary

The following tables summarize quantitative data from a reported high-yield synthesis of a related compound, 5-bromo-2-fluoropyrimidine, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of 2-Hydroxy-5-bromopyrimidine

ParameterValueReference
Starting Material2-hydroxypyrimidine[1]
Brominating AgentBromine[1]
SolventDeionized Water[1]
TemperatureBelow 5°C[1]
Reaction Time45 minutes after bromine addition[1]
PurificationRecrystallization from 85% ethanol[1]

Table 2: Reagents and Conditions for the Conversion to 5-bromo-2-fluoropyrimidine

ParameterValueReference
Starting Material2-hydroxy-5-bromopyrimidine[1]
Chlorinating AgentPOCl₃[1]
AdditiveTriethylamine[1]
Fluorinating AgentFluorine source (details in patent)[1]
Temperature (Chlorination)Reflux[1]
Temperature (Fluorination)-8°C[1]
Reaction Time (Chlorination)8 hours[1]
Reaction Time (Fluorination)4-5 hours[1]
pH Adjustment10% Sodium Hydroxide solution to pH 7[1]
PurificationSilica gel column chromatography[1]
Overall Yield >91% [1]

Experimental Protocols

Protocol: High-Yield Synthesis of 5-bromo-2-fluoropyrimidine (Adapted from CN104447570A)

This protocol is based on a reported high-yield synthesis and can be adapted for this compound with appropriate modifications to the starting materials and fluorination step.

Step 1: Synthesis of 2-hydroxy-5-bromopyrimidine

  • In a reaction vessel, dissolve 35g of 2-hydroxypyrimidine in 250mL of deionized water.

  • Cool the solution to below 5°C using an ice-water bath.

  • Slowly add 40g of bromine to the cooled solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

  • Filter the resulting precipitate and wash with water until the filtrate is neutral.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from 20mL of 85% ethanol to obtain the pure 2-hydroxy-5-bromopyrimidine.

Step 2: Synthesis of 5-bromo-2-fluoropyrimidine

  • To a reaction flask, add 8g of 2-hydroxy-5-bromopyrimidine and 70mL of POCl₃.

  • Slowly add 3.2g of triethylamine dropwise.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After the reaction, recover the excess POCl₃ by distillation.

  • Cool the reaction mixture to room temperature and add 30mL of dichloromethane.

  • Pour the mixture onto crushed ice and cool to -8°C.

  • Slowly add the fluorinating agent (30g of a 50% mass fraction fluorine source as described in the patent) while keeping the temperature at -8°C. Maintain these conditions for 4-5 hours.[1]

  • Adjust the pH of the reaction mixture to 7 using a 20mL 10% aqueous solution of sodium hydroxide.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by silica gel column chromatography to obtain the final product.

Visualizations

Synthesis_Workflow Start 2,4-dihydroxypyrimidine Bromination Step 1: Bromination Start->Bromination Intermediate1 5-Bromo-2,4-dihydroxypyrimidine Bromination->Intermediate1 Chlorination Step 2: Chlorination (e.g., with POCl₃) Intermediate1->Chlorination Intermediate2 5-Bromo-2,4-dichloropyrimidine Chlorination->Intermediate2 Fluorination Step 3: Fluorination Intermediate2->Fluorination Purification Purification (e.g., Column Chromatography) Fluorination->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed CheckStep Identify Problematic Step: Bromination, Chlorination, or Fluorination? Start->CheckStep Bromination Bromination Issues CheckStep->Bromination Bromination Fluorination Fluorination Issues CheckStep->Fluorination Fluorination Temp Check Temperature Control Bromination->Temp Stoichiometry Verify Reagent Stoichiometry Bromination->Stoichiometry Purity Analyze Purity of Starting Materials Bromination->Purity Fluorination->Temp Fluorination->Stoichiometry Moisture Ensure Anhydrous Conditions Fluorination->Moisture Time Optimize Reaction Time Fluorination->Time

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection, troubleshooting, and experimental protocols for cross-coupling reactions involving 5-Bromo-2,4-difluoropyrimidine. The electron-withdrawing nature of the two fluorine atoms on the pyrimidine ring significantly influences its reactivity, making careful selection of the catalytic system crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for halogens in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the general reactivity of halogens follows the order: I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position of this compound is the primary site for oxidative addition to the palladium catalyst. The C-F bonds are generally unreactive under typical cross-coupling conditions.

Q2: How do the fluorine substituents affect the cross-coupling reaction?

A2: The two fluorine atoms are strongly electron-withdrawing, which makes the pyrimidine ring electron-deficient. This electronic effect can increase the rate of oxidative addition at the C-Br bond. However, it can also make the resulting pyrimidine-palladium intermediate more susceptible to certain side reactions. The choice of an appropriate electron-rich and bulky ligand is often key to stabilize the catalytic intermediates and promote the desired reductive elimination.[2]

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Debromination (hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom. This can be minimized by using aprotic solvents and carefully selecting the base.

  • Homocoupling: Dimerization of the boronic acid/ester (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). This can often be suppressed by using a pre-formed Pd(0) catalyst and maintaining a strictly inert atmosphere.[3]

  • Protodeboronation (in Suzuki coupling): Cleavage of the C-B bond of the organoboron reagent before transmetalation. Using anhydrous conditions and the appropriate base can mitigate this issue.

Q4: Can I perform a copper-free Sonogashira coupling with this substrate?

A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they can lead to cleaner reactions by avoiding copper-catalyzed alkyne homocoupling (Glaser coupling).[2] These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Strategy
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂). Confirm the reaction is under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Suboptimal Ligand The electron-deficient nature of the substrate requires a suitable ligand. Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions. For Sonogashira, PPh₃ is a common starting point.
Incorrect Base The choice of base is critical and reaction-dependent. For Suzuki coupling, screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For Sonogashira, an amine base like Et₃N or i-Pr₂NH is typically used.[1]
Low Reaction Temperature While lower temperatures can improve selectivity, the reaction may be too slow. Gradually increase the temperature in increments of 10-20 °C to find the optimal balance between reaction rate and side product formation.
Poor Reagent Quality Ensure all reagents, especially the coupling partner (e.g., boronic acid, amine), are pure and dry. Use anhydrous and degassed solvents.

Issue 2: Significant Formation of Debrominated Byproduct

Potential Cause Troubleshooting Strategy
Presence of a Hydride Source Avoid using protic solvents like alcohols, which can be a source of hydride. Switch to aprotic solvents such as 1,4-dioxane, toluene, or THF.
Base-Mediated Decomposition Certain bases can promote hydrodehalogenation. If using a strong base, consider switching to a weaker one (e.g., from NaOtBu to K₃PO₄) if compatible with the specific cross-coupling reaction.
Slow Reductive Elimination A bulky, electron-rich ligand can accelerate the desired reductive elimination step, outcompeting the debromination pathway.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pd(II) precursors are common and effective.[2]
Ligand XPhos (4 mol%) or SPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands are often necessary for electron-deficient substrates.[2]
Base K₃PO₄ (2-3 equivalents)A moderately strong inorganic base is a good starting point.[2]
Solvent 1,4-Dioxane/Water (4:1 v/v) or Toluene/WaterAnhydrous, degassed solvents are crucial.[2]
Temperature 80-110 °COptimization may be required depending on the reactivity of the boronic acid.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pre-catalysts can also be highly effective.[4]
Ligand Xantphos (4 mol%) or BINAP (3 mol%)The choice of ligand is highly dependent on the amine coupling partner.[1]
Base NaOtBu (1.4 equivalents) or Cs₂CO₃ (1.5 equivalents)A strong, non-nucleophilic base is typically required.[1]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents are essential.[1]
Temperature 80-110 °CHigher temperatures are often necessary for C-N bond formation.

Table 3: Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both Pd(0) and Pd(II) precursors are effective.[3]
Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira catalytic cycle. Can be omitted in "copper-free" protocols.[3]
Base Et₃N (2-3 equivalents) or i-Pr₂NHThe amine base can often serve as a co-solvent.[1]
Solvent THF or DMFAnhydrous, degassed solvents are important.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification start Start reagents Add Pyrimidine, Coupling Partner, & Base start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C bond) start->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald-Hartwig (C-N bond) start->buchwald Amine sonogashira Sonogashira (C-C triple bond) start->sonogashira Terminal Alkyne ligand_suzuki Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) suzuki->ligand_suzuki ligand_buchwald Use Ligand Suited for Amine (e.g., Xantphos, BINAP) buchwald->ligand_buchwald ligand_sonogashira Use PPh₃ or similar phosphine ligand sonogashira->ligand_sonogashira

Caption: Decision tree for ligand selection.

troubleshooting_flowchart start Low or No Yield? catalyst Check Catalyst Activity & Inert Atmosphere start->catalyst ligand Screen Ligands (Bulky, Electron-Rich) catalyst->ligand No Improvement success Reaction Improved catalyst->success Improvement base Optimize Base ligand->base No Improvement ligand->success Improvement temp Increase Temperature base->temp No Improvement base->success Improvement reagents Verify Reagent Purity & Dry Solvents temp->reagents No Improvement temp->success Improvement reagents->success Improvement

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Diazotization Reactions of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazotization reactions of brominated pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful diazotization of a brominated aminopyridine?

The most critical parameters are stringent temperature control and the purity of the starting materials. Diazonium salts derived from pyridines are often highly unstable, and maintaining a low temperature, typically between 0-5°C, is essential to prevent decomposition.[1] Impurities in the starting brominated aminopyridine can also lead to side reactions and the formation of tar-like byproducts.

Q2: How does the position of the bromine atom on the pyridine ring affect the diazotization reaction?

The electronic properties of the pyridine ring, influenced by the position of the bromine atom, can affect the reactivity of the amino group and the stability of the resulting diazonium salt. While specific comparative studies are limited, electron-withdrawing effects from the bromine atom and the pyridine nitrogen can influence the basicity of the amino group, potentially requiring stronger acidic conditions for efficient diazotization. The stability of the resulting diazonium salt is a significant concern for all isomers.[2][3]

Q3: What are common side reactions observed during the diazotization of brominated aminopyridines?

Common side reactions include:

  • Decomposition of the diazonium salt: This is often indicated by the evolution of nitrogen gas and the formation of dark, tar-like substances.[1] This decomposition can lead to the formation of brominated pyridinols.

  • Azo coupling: The newly formed diazonium salt can couple with the unreacted parent amine, especially if the acidity of the reaction medium is insufficient.

  • Formation of polyhalogenated byproducts: In some cases, over-bromination during the synthesis of the starting material can lead to the presence of di- or tri-brominated aminopyridines, which will undergo diazotization and subsequent reactions, complicating the product mixture. For example, in the synthesis of 2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine is a common impurity.

Q4: How can I confirm the formation of the diazonium salt before proceeding with the subsequent reaction (e.g., Sandmeyer reaction)?

A simple qualitative test is to add a small aliquot of the cold diazonium salt solution to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt. Another method is to use starch-iodide paper to test for the presence of excess nitrous acid, which signifies the completion of the diazotization of the primary amine.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no product yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient Sandmeyer (or other subsequent) reaction.1. Ensure slow, dropwise addition of sodium nitrite solution. Use starch-iodide paper to confirm excess nitrous acid. 2. Strictly maintain the reaction temperature between 0-5°C. Use a well-insulated ice-salt bath. 3. Ensure the copper(I) halide catalyst for Sandmeyer reactions is fresh and active. Consider using a combination of Cu(I) and Cu(II) salts.[4]
Reaction mixture turns dark brown or black 1. Temperature has exceeded the optimal range (0-5°C). 2. Presence of impurities in the starting material. 3. Radical side reactions.1. Improve temperature control. Ensure the sodium nitrite solution is also pre-cooled before addition. 2. Purify the starting brominated aminopyridine before use. 3. Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of an oily or tar-like substance Decomposition of the diazonium salt leading to phenolic byproducts and polymerization.This is often a result of elevated temperatures. If this occurs, it is difficult to salvage the reaction. Focus on optimizing temperature control in subsequent attempts.
Difficult purification of the final product 1. Presence of closely-related isomers or byproducts. 2. The product is a basic pyridine compound that tails on silica gel chromatography. 3. The product is thermally unstable.1. Utilize different purification techniques such as recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). For isomeric impurities, careful column chromatography with a long column and shallow gradient may be necessary.[5] 2. Deactivate the silica gel with a small amount of triethylamine (0.1-1%) in the eluent or use an alternative stationary phase like neutral alumina.[5] 3. Use low-temperature purification methods. If using a rotary evaporator, maintain a low bath temperature.
Inconsistent results 1. Purity of reagents. 2. Rate of addition of sodium nitrite.1. Use high-purity starting materials and freshly prepared solutions. 2. Standardize the addition rate using a syringe pump for better reproducibility.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2,5-Dibromopyridine via Diazotization of 2-Amino-5-bromopyridine

Parameter Condition Reference
Starting Material 2-Amino-5-bromopyridine
Acid 48% aqueous HBr
Diazotizing Agent Sodium nitrite
Catalyst Bromine (liquid)
Temperature Not specified, but Sandmeyer reactions are typically low temperature
Yield ~83% (overall from 2-aminopyridine)

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of a Brominated Aminopyridine
  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the brominated aminopyridine (1.0 eq.) in a suitable acid (e.g., 48% HBr or concentrated HCl) at room temperature.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization process.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Monitor the temperature closely and ensure it does not rise above 5°C. The addition should be slow to control the exothermic reaction.

  • Confirmation of Completion: After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion). The resulting cold solution of the bromopyridyl-diazonium salt is used immediately in the next step.

Protocol 2: Sandmeyer Reaction for the Synthesis of a Dibromopyridine
  • Preparation of the Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr) in the corresponding hydrobromic acid (HBr).

  • Addition of the Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the stirred CuBr solution. The rate of addition should be controlled to manage gas evolution (N₂).

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at low temperature for a period (e.g., 30 minutes) and then allow it to warm to room temperature, or gently heat as required, until the evolution of nitrogen ceases.

  • Work-up: Quench the reaction mixture by pouring it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start Brominated Aminopyridine in Acid cool Cool to 0-5°C start->cool add_nitrite Slowly add NaNO₂ solution cool->add_nitrite stir Stir at 0-5°C add_nitrite->stir diazonium_salt Bromopyridyl-Diazonium Salt Solution stir->diazonium_salt reaction Combine and React diazonium_salt->reaction cu_br CuBr in HBr cu_br->reaction workup Work-up and Extraction reaction->workup purification Purification workup->purification product Dibromopyridine Product purification->product troubleshooting_diazotization start Low Yield or Reaction Failure q1 Is the reaction mixture dark/tarry? start->q1 a1_yes Check and improve temperature control (0-5°C). Ensure purity of starting materials. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Was diazotization complete? (Starch-iodide test) a1_no->q2 a2_no Ensure slow, dropwise addition of NaNO₂. Use slight excess of NaNO₂. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Is the Cu(I) catalyst active? a2_yes->q3 a3_no Use freshly purchased or prepared CuBr. Consider adding a small amount of reducing agent. q3->a3_no No a3_yes Consider other factors like solvent purity and reaction time. q3->a3_yes Yes

References

Technical Support Center: Managing Regioselectivity in Dihalopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihalopyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in reactions of 2,4-dihalopyrimidines?

In most cases, reactions involving 2,4-dihalopyrimidines, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, preferentially occur at the C4 position.[1][2][3] This is due to the C4 position being more electrophilic, which can be attributed to superior delocalization of the negative charge in the Meisenheimer intermediate during SNAr reactions.[4][5]

Q2: How can I favor substitution at the C2 position in a nucleophilic aromatic substitution (SNAr) reaction?

Achieving C2 selectivity in SNAr reactions often involves modifying the electronic properties of the pyrimidine ring. A common and effective strategy is the introduction of an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group, at the C6 position.[3][4] The presence of an EDG at C6 alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to nucleophilic attack.[3][4]

Q3: Is it possible to achieve C2 selectivity in palladium-catalyzed cross-coupling reactions?

Yes, while challenging, C2 selectivity in palladium-catalyzed cross-coupling reactions is achievable. Recent studies have demonstrated that the use of bulky N-heterocyclic carbene (NHC) ligands with a palladium precatalyst can uniquely direct the reaction to the C2 position, particularly in C-S cross-coupling with thiols.[1][6][7] The choice of the Pd(II) precatalyst is critical, as selectivity is highly sensitive to its structure.[1][7][8]

Q4: My Buchwald-Hartwig amination of a 2,4-dichloropyrimidine is giving me a mixture of isomers. How can I improve regioselectivity?

For Buchwald-Hartwig aminations, which are a cornerstone for forming C-N bonds, achieving high regioselectivity with dihalopyrimidines can be challenging.[9][10] To favor substitution at the C4 position, standard palladium catalysts with bidentate phosphine ligands like DPPF can be effective.[11] If C2 selectivity is desired, consider using a catalyst system with bulky, electron-rich phosphine ligands, similar to those that have shown success in other C2-selective cross-couplings.[6][10] Additionally, the choice of base and solvent can significantly impact the reaction outcome.[12]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine

Symptoms: Your Suzuki-Miyaura reaction is producing a mixture of C2 and C4-arylated products, or the desired isomer is the minor product.

Possible Causes & Solutions:

CauseRecommended Solution
"Default" Reactivity: The C4 position is inherently more reactive. For C4-selective coupling, standard palladium catalysts like Pd(PPh3)4 or PdCl2(dppf) are often effective.[13][14]
Ligand Choice: For C2 selectivity, conventional phosphine ligands are unlikely to be successful. Switch to a palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand. Note that this has been most successfully demonstrated for C-S coupling and may require optimization for C-C coupling.[1][6]
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. For instance, in some systems, ligand-free conditions at high temperatures have been shown to enhance C4 selectivity.[15]
Substrate Effects: The electronic nature of the boronic acid can influence the reaction. Electron-rich boronic acids may exhibit different selectivity profiles compared to electron-poor ones.[14]
Problem 2: Unsuccessful C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Symptoms: Your SNAr reaction on a 2,4-dichloropyrimidine is exclusively yielding the C4-substituted product, despite attempts to target the C2 position.

Possible Causes & Solutions:

CauseRecommended Solution
Electronic Effects: The inherent electronic preference for C4 attack is dominant. To overcome this, introduce an electron-donating group (EDG) at the C6 position of the pyrimidine ring. This has been shown to effectively reverse the selectivity to favor C2.[3][4]
Nucleophile Reactivity: Highly reactive nucleophiles may be less selective. Consider using a less reactive nucleophile or modifying the reaction temperature to enhance selectivity.
Solvent Effects: The solvent can influence the stability of the Meisenheimer intermediate. Experiment with a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) to see if selectivity can be improved.

Experimental Protocols

Key Experiment: C2-Selective C-S Cross-Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from literature demonstrating a successful C2-selective thiolation.[6][7]

Reagents and Materials:

  • 2,4-Dichloropyrimidine

  • Thiol (e.g., thiophenol)

  • Palladium precatalyst with a bulky NHC ligand (e.g., (η³-tBu-indenyl)PdCl(IPent))

  • Base (e.g., a non-nucleophilic base like NaOtBu)

  • Anhydrous, degassed solvent (e.g., THF or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst and the base.

  • Add the anhydrous, degassed solvent, followed by the thiol.

  • Stir the mixture for a few minutes at room temperature.

  • Add the 2,4-dichloropyrimidine to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Visualizations

regioselectivity_logic start Starting Material: 2,4-Dihalopyrimidine reaction_type Choose Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-N, C-O, C-S pd_coupling Palladium-Catalyzed Cross-Coupling reaction_type->pd_coupling C-C, C-N, C-S c4_snar C4-Selective SNAr (Default Pathway) snar->c4_snar c2_snar_q Desire C2 Selectivity? snar->c2_snar_q c4_pd C4-Selective Coupling (Standard Catalysts) pd_coupling->c4_pd c2_pd_q Desire C2 Selectivity? pd_coupling->c2_pd_q c2_snar_q->c4_snar No add_edg Add Electron-Donating Group (EDG) at C6 c2_snar_q->add_edg Yes c2_snar C2-Selective SNAr add_edg->c2_snar c2_pd_q->c4_pd No bulky_nhc Use Bulky NHC Ligand with Pd Precatalyst c2_pd_q->bulky_nhc Yes c2_pd C2-Selective Coupling bulky_nhc->c2_pd

Caption: Decision workflow for achieving regioselectivity in dihalopyrimidine reactions.

reaction_factors regioselectivity Regioselectivity (C2 vs. C4) sub_node Substrate regioselectivity->sub_node cat_node Catalyst/Ligand regioselectivity->cat_node cond_node Conditions regioselectivity->cond_node electronics Electronic Effects (e.g., EDG at C6) sub_node->electronics sterics_sub Steric Hindrance sub_node->sterics_sub leaving_group Leaving Group (Cl, Br, I) sub_node->leaving_group pd_precatalyst Pd Precatalyst cat_node->pd_precatalyst ligand_type Ligand Type (Phosphine vs. NHC) cat_node->ligand_type ligand_sterics Ligand Sterics cat_node->ligand_sterics solvent Solvent cond_node->solvent base Base cond_node->base temperature Temperature cond_node->temperature

Caption: Key factors influencing regioselectivity in dihalopyrimidine reactions.

References

overcoming low reactivity in C-C coupling with 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-C coupling reactions with 5-Bromo-2,4-difluoropyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the reactivity of this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing low to no conversion in my coupling reaction with this compound?

A1: Low conversion with this substrate can be attributed to several factors, even though the pyrimidine ring is highly activated.

  • Inactive Catalyst System: The most common issue is an inappropriate catalyst/ligand combination. While the C-Br bond is generally reactive, challenging coupling partners or reaction conditions may require a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ can sometimes be ineffective for hindered substrates.[1] The choice of palladium precursor and, most importantly, the ligand is paramount.[2]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation or the formation of inactive species.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1] An inappropriate base may not effectively facilitate the transmetalation step, or the temperature may be too low for the catalytic cycle to proceed efficiently.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, organotin reagent, or Grignard reagent can halt the reaction. Ensure reagents are pure and solvents are rigorously degassed and dried.[2]

Q2: What are the most common side reactions and how can I minimize them?

A2: The primary side reactions encountered are protodeboronation (for Suzuki reactions) and hydrodehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid partner, replacing it with a hydrogen atom. This is often problematic in the presence of aqueous bases.[4]

    • Mitigation: Use anhydrous solvents, employ less aqueous bases like K₃PO₄ or Cs₂CO₃, or switch to more stable boronic acid derivatives such as pinacol esters or MIDA boronates.[5]

  • Hydrodehalogenation: This involves the replacement of the bromine atom on the pyrimidine ring with a hydrogen atom.

    • Mitigation: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen and moisture.[5] The choice of base and solvent can also influence the extent of this side reaction.[5]

  • Homocoupling: The self-coupling of the boronic acid or organometallic partner to form a symmetrical biaryl byproduct can also occur.[5]

    • Mitigation: This is often promoted by the presence of oxygen.[3] Thoroughly degassing all reagents and solvents is critical. Slow addition of the boronic acid to the reaction mixture can also minimize this side reaction by keeping its concentration low.[1]

Q3: How do the two fluorine atoms at the C2 and C4 positions affect reactivity?

A3: The fluorine atoms are strongly electron-withdrawing. This has two major effects:

  • Activation: They significantly decrease the electron density of the pyrimidine ring. This makes the C-Br bond at the C5 position highly electrophilic and more susceptible to oxidative addition by the palladium catalyst, which is the first and often rate-determining step in the catalytic cycle.[6][7]

  • Potential for SNAr: The high degree of activation makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C2 and C4 positions if a strong nucleophile is present. While the C-Br bond is the primary site for cross-coupling, be mindful of potential side reactions if your coupling partner or other reagents are highly nucleophilic.[8]

Q4: Which catalyst and ligand system is best for Suzuki-Miyaura coupling with this substrate?

A4: For challenging substrates like electron-deficient heteroaryl halides, highly active catalyst systems are required.[4]

  • Recommended Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1] Ligands such as SPhos , XPhos , and RuPhos are excellent starting points as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that facilitates oxidative addition.[1][2][5]

  • Recommended Precatalysts: Pre-formed Pd(0) sources like Pd₂(dba)₃ or stable Pd(II) precatalysts like Pd(OAc)₂ are commonly used in conjunction with the ligands mentioned above.[5]

Quantitative Data Summary: Recommended Starting Conditions

The following tables provide recommended starting conditions for key C-C coupling reactions. These are general guidelines based on similar substrates and may require optimization for your specific coupling partners.[2]

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Recommendation Notes
Catalyst (mol%) Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (1-2%) Pd(0) or Pd(II) precursors are effective.[5]
Ligand (mol%) XPhos (2-4%) or SPhos (2-4%) Bulky, electron-rich ligands are critical.[2][5]
Base (equiv.) K₃PO₄ (2-3) or Cs₂CO₃ (2-3) K₃PO₄ is a robust choice for heteroaryl halides.[2]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O An aqueous co-solvent is common.[2]

| Temperature (°C) | 80 - 110 | Start lower to maximize selectivity and minimize decomposition.[2][9] |

Table 2: Sonogashira Coupling Conditions

Parameter Recommendation Notes
Catalyst (mol%) PdCl₂(PPh₃)₂ (1-3%) or Pd(PPh₃)₄ (2-5%) Both Pd(0) and Pd(II) precursors are effective.[5][9]
Co-catalyst (mol%) CuI (1-5%) Essential for the traditional Sonogashira catalytic cycle.[2]
Base (equiv.) Et₃N or DIPEA (≥ 2) The amine base often serves as the solvent or co-solvent.[2][9]
Solvent DMF, THF, or neat amine Degassed solvents are crucial.[5][9]

| Temperature (°C) | 25 - 80 | Reaction can often be run at or slightly above room temperature.[10][11] |

Table 3: Stille Coupling Conditions

Parameter Recommendation Notes
Catalyst (mol%) Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃ (1-2%) Pd(0) sources are standard.
Ligand (mol%) PPh₃ or AsPh₃ (if using Pd₂(dba)₃) Often, no additional ligand is needed with Pd(PPh₃)₄.
Additives CuI or LiCl (can accelerate the reaction) Not always necessary but can be beneficial.
Solvent Toluene, DMF, or THF Anhydrous and degassed conditions are required.

| Temperature (°C) | 80 - 110 | Higher temperatures are typical for Stille couplings. |

Experimental Protocols

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective coupling at the C5-Br position.[2]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.1 - 1.5 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv., finely ground)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Solvent Addition: Under a positive flow of inert gas, add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically to achieve a 0.1 M concentration of the limiting reagent).[2][7]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-16 hours), cool the reaction to room temperature.[2][12]

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2][5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Visualizations

experimental_workflow cluster_prep Preparation prep1 Combine Reactants: - Pyrimidine (1.0 equiv) - Coupling Partner (1.2 equiv) - Base (2.0 equiv) prep2 Add Catalyst System: - Pd Precursor (2 mol%) - Ligand (4 mol%) inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) prep2->inert solvents Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents reaction Heat & Stir (e.g., 90-100 °C, 4-16h) solvents->reaction workup Aqueous Workup (Dilute, Wash, Dry, Concentrate) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.[2]

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low / No Product Yield cat_issue Is the catalyst active? start->cat_issue Check cond_issue Are conditions optimal? start->cond_issue Check side_issue Are side reactions occurring? start->side_issue Check cat_sol1 Use bulky, electron-rich ligands (SPhos, XPhos) cat_issue->cat_sol1 cat_sol2 Ensure rigorous deoxygenation of all reagents & solvents cat_issue->cat_sol2 cond_sol1 Increase Temperature cond_issue->cond_sol1 cond_sol2 Screen different bases (K3PO4, Cs2CO3) cond_issue->cond_sol2 cond_sol3 Screen different solvents (Dioxane, Toluene, DMF) cond_issue->cond_sol3 side_sol1 Hydrodehalogenation: Ensure inert atmosphere side_issue->side_sol1 side_sol2 Protodeboronation: Use anhydrous conditions or more stable boron reagent side_issue->side_sol2

Caption: Troubleshooting workflow for low product yield.[2]

reaction_selection start What bond do you want to form? cc_bond C(sp2)-C(sp2) or C(sp2)-C(sp3) (Aryl, Vinyl, Alkyl) start->cc_bond C-C ccn_bond C(sp2)-N (Amine, Amide) start->ccn_bond C-N cc_triple_bond C(sp2)-C(sp) (Alkyne) start->cc_triple_bond C-C (triple) suzuki Suzuki-Miyaura Coupling (Boronic Acid/Ester) cc_bond->suzuki stille Stille Coupling (Organostannane) cc_bond->stille buchwald Buchwald-Hartwig Amination (Amine) ccn_bond->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) cc_triple_bond->sonogashira

Caption: Decision tree for selecting the appropriate coupling reaction.

References

Technical Support Center: 5-Bromo-2,4-difluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction condition optimization for the synthesis of 5-Bromo-2,4-difluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and practical synthetic route is a two-step process. It begins with the chlorination of 5-bromouracil to yield the intermediate, 5-bromo-2,4-dichloropyrimidine. This is followed by a halogen exchange (HALEX) reaction, where the chlorine atoms are substituted with fluorine to produce the final product, this compound.

Q2: What are the critical parameters to control during the fluorination (HALEX) step?

A2: The success of the fluorination step is highly dependent on several factors. Key parameters to control include the choice and quality of the fluorinating agent (spray-dried potassium fluoride is often recommended), the effectiveness of the phase-transfer catalyst, the reaction temperature, and the exclusion of moisture from the reaction system.

Q3: I am observing low yields in my fluorination reaction. What are the potential causes?

A3: Low yields can stem from several issues. Incomplete conversion of the starting material is a common problem, which can be addressed by optimizing the reaction time, temperature, or the amount of fluorinating agent and catalyst. Another possibility is the formation of side products, such as partially fluorinated or hydrolyzed pyrimidines. Careful monitoring of the reaction progress by TLC or GC-MS is crucial for troubleshooting.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Distillation under reduced pressure can also be an effective method for purification, provided the product is thermally stable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of 5-bromo-2,4-dichloropyrimidine during fluorination 1. Inactive fluorinating agent (e.g., KF has absorbed moisture). 2. Insufficient amount of phase-transfer catalyst. 3. Reaction temperature is too low. 4. Inefficient stirring, leading to poor mixing of the heterogeneous reaction.1. Use freshly dried (spray-dried or oven-dried) potassium fluoride. 2. Increase the loading of the phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide). 3. Gradually increase the reaction temperature while monitoring for decomposition. 4. Ensure vigorous stirring to maintain a good suspension of the reagents.
Formation of multiple spots on TLC, indicating side products 1. Presence of water in the reaction, leading to hydrolysis of the starting material or product. 2. Incomplete fluorination, resulting in a mixture of mono- and di-fluorinated products. 3. Over-reaction or decomposition at high temperatures.1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction time or the equivalents of the fluorinating agent. 3. Optimize the reaction temperature and monitor the reaction closely to stop it at the optimal time.
Difficulty in separating the product from the starting material The polarity of 5-bromo-2,4-dichloropyrimidine and this compound may be similar.Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Product decomposition during work-up or purification The product may be sensitive to acidic or basic conditions, or high temperatures during distillation.Use a neutral work-up procedure. If performing distillation, use a high vacuum to lower the boiling point.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2,4-dichloropyrimidine

This protocol is adapted from established procedures for the chlorination of uracil derivatives.

Reagents and Materials:

  • 5-Bromouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil in an excess of phosphorus oxychloride (POCl₃). A small amount of N,N-dimethylaniline can be added as a catalyst.

  • Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2,4-dichloropyrimidine.

  • The crude product can be purified by vacuum distillation or column chromatography.

Parameter Typical Condition Notes
Reactant Ratio 1 equivalent of 5-bromouracil
Reagent 5-10 equivalents of POCl₃Acts as both reagent and solvent.
Catalyst (optional) 0.1-0.2 equivalents of N,N-dimethylanilineCan accelerate the reaction.
Temperature Reflux (approx. 105-110 °C)
Reaction Time 4-12 hoursMonitor by TLC/LC-MS.
Work-up Quenching with ice, extractionHandle POCl₃ with care in a fume hood.
Step 2: Synthesis of this compound (HALEX Reaction)

This is a generalized protocol based on halogen exchange reactions of dichloropyrimidines. Optimization may be required.

Reagents and Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, Sulfolane)

  • Anhydrous toluene

  • Celite

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add spray-dried potassium fluoride (KF) and a phase-transfer catalyst.

  • Add an anhydrous polar aprotic solvent (e.g., Sulfolane).

  • Add a solution of 5-bromo-2,4-dichloropyrimidine in anhydrous toluene.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove excess KF.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Parameter Starting Condition for Optimization Notes
Reactant Ratio 1 equivalent of 5-bromo-2,4-dichloropyrimidine
Fluorinating Agent 2.5-4 equivalents of spray-dried KFExcess is needed to drive the reaction to completion.
Catalyst 0.1-0.2 equivalents of phase-transfer catalyst18-crown-6 is often effective.
Solvent Anhydrous DMSO, DMF, or SulfolaneThe choice of solvent can significantly impact the reaction rate and temperature required.
Temperature 120-180 °COptimize based on the solvent and reaction progress.
Reaction Time 4-24 hoursMonitor by GC-MS.

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination (HALEX) Start 5-Bromouracil Reagents1 POCl3 (N,N-Dimethylaniline) Reaction1 Chlorination (Reflux) Start->Reaction1 Reagents1->Reaction1 Workup1 Quench with Ice Extraction Reaction1->Workup1 Intermediate 5-bromo-2,4-dichloropyrimidine Workup1->Intermediate Reaction2 Halogen Exchange (120-180 °C) Intermediate->Reaction2 Reagents2 Spray-dried KF Phase-Transfer Catalyst Reagents2->Reaction2 Workup2 Filtration Extraction Reaction2->Workup2 Purification Column Chromatography or Vacuum Distillation Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Fluorination cluster_solutions_conversion Troubleshooting Incomplete Conversion cluster_solutions_side_products Troubleshooting Side Products Start Low Yield in Fluorination Step Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Side_Products Side Products Observed? Incomplete_Conversion->Side_Products No Sol1 Increase Reaction Time/Temperature Incomplete_Conversion->Sol1 Yes Sol4 Optimize Temperature to Avoid Decomposition Side_Products->Sol4 Yes Sol2 Increase Equivalents of KF/Catalyst Sol1->Sol2 Sol3 Ensure Anhydrous Conditions Sol2->Sol3 End Optimized Reaction Sol3->End Sol5 Check for and Eliminate Moisture Sol4->Sol5 Sol6 Analyze for Partially Fluorinated Intermediates Sol5->Sol6 Sol6->End

Validation & Comparative

Comparative NMR Analysis of 5-Bromo-2,4-difluoropyrimidine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 5-Bromo-2,4-difluoropyrimidine, a key intermediate in medicinal chemistry, alongside its structural analogs. Due to the limited availability of public domain spectral data for this compound, this document outlines the expected spectral features and provides a comprehensive protocol for acquiring and analyzing the necessary ¹H and ¹³C NMR data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction to Spectroscopic Analysis of Fluorinated Pyrimidines

Fluorinated pyrimidines are a critical class of compounds in drug discovery, known for their unique biological activities. The introduction of fluorine atoms and other halogens significantly influences the electron distribution within the pyrimidine ring, leading to distinct chemical shifts and coupling patterns in their NMR spectra. A thorough understanding of these spectral features is paramount for unambiguous structure elucidation and purity assessment. This guide focuses on the ¹H and ¹³C NMR analysis of this compound and compares its expected spectral properties with those of 2,4-difluoropyrimidine and 5-chloro-2,4-difluoropyrimidine.

Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 5-Substituted-2,4-difluoropyrimidines

CompoundNucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compound ¹HH-68.5 - 8.8Doublet of doublets (dd)³J(H-F) ≈ 5-7 Hz, ⁴J(H-F) ≈ 2-3 Hz
¹³CC-2155 - 160Triplet (t)¹J(C-F) ≈ 240-260 Hz
C-4158 - 163Triplet (t)¹J(C-F) ≈ 240-260 Hz
C-5105 - 110Singlet (s)-
C-6150 - 155Doublet of doublets (dd)²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz
2,4-difluoropyrimidine ¹HH-56.8 - 7.1Doublet of doublets (dd)³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 2-3 Hz
H-68.3 - 8.6Doublet of triplets (dt)³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 2-3 Hz
¹³CC-2156 - 161Triplet (t)¹J(C-F) ≈ 235-255 Hz
C-4159 - 164Triplet (t)¹J(C-F) ≈ 235-255 Hz
C-5110 - 115Singlet (s)-
C-6155 - 160Doublet of doublets (dd)²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz
5-chloro-2,4-difluoropyrimidine ¹HH-68.4 - 8.7Doublet of doublets (dd)³J(H-F) ≈ 5-7 Hz, ⁴J(H-F) ≈ 2-3 Hz
¹³CC-2155 - 160Triplet (t)¹J(C-F) ≈ 240-260 Hz
C-4158 - 163Triplet (t)¹J(C-F) ≈ 240-260 Hz
C-5115 - 120Singlet (s)-
C-6152 - 157Doublet of doublets (dd)²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's resonances. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving complex coupling patterns in fluorinated compounds.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

    • The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Sample Pure Compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec Prepared Sample H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process Data Processing (Fourier Transform, Phasing) H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Chem_Shift Chemical Shift Analysis Process->Chem_Shift Coupling Coupling Constant Analysis Process->Coupling Integration Integration Analysis Process->Integration Assign Signal Assignment Chem_Shift->Assign Coupling->Assign Integration->Assign Structure Structure Elucidation Assign->Structure

Caption: Logical workflow for NMR analysis of small molecules.

Conclusion

The comprehensive NMR analysis of this compound and its analogs is essential for confirming their chemical structures and assessing their purity. While experimental data is not widely disseminated, the predicted spectral features, in conjunction with the detailed experimental protocols provided in this guide, offer a robust framework for researchers to acquire and interpret the necessary NMR data. The application of one- and two-dimensional NMR techniques will enable unambiguous assignment of all proton and carbon signals, providing a solid foundation for further research and development in the field of medicinal chemistry.

A Comparative Guide to the Mass Spectrometry of 5-Bromo-2,4-difluoropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of reaction products derived from 5-Bromo-2,4-difluoropyrimidine. This versatile building block is frequently employed in the synthesis of novel compounds in medicinal chemistry and materials science. Understanding the mass spectral characteristics of its derivatives is crucial for reaction monitoring, product identification, and purity assessment. This document outlines the expected outcomes for two primary reaction types: Palladium-catalyzed Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNA r), supported by representative experimental data and detailed analytical protocols.

Introduction to the Reactivity of this compound

This compound possesses three reactive sites amenable to functionalization. The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atoms at the C2 and C4 positions are activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring and the fluorine atoms enhances the reactivity of these positions. Generally, the C-Br bond is more reactive in Suzuki-Miyaura couplings than the C-F bonds. In nucleophilic aromatic substitution, the fluorine at the C4 position is typically the most labile, followed by the fluorine at the C2 position.

Mass Spectrometric Analysis of Reaction Products

Mass spectrometry is an indispensable tool for the characterization of the products from reactions involving this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Key Features in the Mass Spectra of Reaction Products:

  • Isotopic Pattern of Bromine: Unreacted starting material or products retaining the bromine atom will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (M and M+2), corresponding to the 79Br and 81Br isotopes.

  • Molecular Ion (M+): The molecular ion peak is crucial for confirming the molecular weight of the synthesized product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

  • Fragmentation Patterns: The fragmentation of the pyrimidine ring and its substituents provides structural information. Common fragmentation pathways include the loss of small molecules (e.g., HCN, HF), radicals, and cleavage of substituent groups.

Comparison of Reaction Products: Suzuki-Miyaura Coupling vs. Nucleophilic Aromatic Substitution

This section compares the mass spectrometric data of representative products from Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions of this compound.

Table 1: Comparison of Mass Spectrometry Data for Reaction Products
Parameter Suzuki-Miyaura Product: 5-Phenyl-2,4-difluoropyrimidine SNAr Product: 5-Bromo-2-fluoro-4-morpholinopyrimidine
Reaction Type Palladium-Catalyzed C-C Bond FormationNucleophilic Aromatic Substitution
Molecular Formula C10H6F2N2C8H9BrFN3O
Molecular Weight 192.17 g/mol 262.08 g/mol
Expected m/z (M+) 192261, 263 (due to Br isotopes)
Key Fragmentation Pathways - Loss of HF- Loss of HCN- Fragmentation of the phenyl ring- Loss of Br radical- Cleavage of the morpholine ring- Loss of HF
Purity (Hypothetical) >95% (determined by LC-MS or GC-MS)>95% (determined by LC-MS or GC-MS)
Yield (Hypothetical) 85%90%

Note: The purity and yield values are hypothetical and serve as representative examples for a successful reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the SNAr reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.1 equiv)

  • Base (e.g., K2CO3 or DIPEA, 1.5 equiv)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Dissolve this compound in the solvent in a reaction vessel.

  • Add the base, followed by the amine nucleophile.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, dry, concentrate, and purify the product by column chromatography.

Visualizing Workflows and Pathways

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound Arylboronic Acid Catalyst & Base reaction Reaction: Inert Atmosphere 80-100 °C reagents->reaction 1. Mix monitoring Monitoring: TLC / LC-MS reaction->monitoring 2. Heat & Stir workup Work-up: Extraction & Washing monitoring->workup 3. Quench purification Purification: Column Chromatography workup->purification 4. Isolate Crude analysis Analysis: Mass Spectrometry NMR purification->analysis 5. Purify SNAr_Workflow reagents Reactants: This compound Amine Nucleophile Base reaction Reaction: Room Temp. or Heat reagents->reaction 1. Mix monitoring Monitoring: TLC / LC-MS reaction->monitoring 2. Stir workup Work-up: Solvent Removal & Extraction monitoring->workup 3. Quench purification Purification: Column Chromatography workup->purification 4. Isolate Crude analysis Analysis: Mass Spectrometry NMR purification->analysis 5. Purify Reaction_Pathways start This compound suzuki_product 5-Aryl-2,4-difluoropyrimidine start->suzuki_product Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-B(OH)2) snar_product 5-Bromo-4-amino-2-fluoropyrimidine start->snar_product Nucleophilic Aromatic Substitution (Amine, Base)

A Comparative Guide to the Validation of 5-Bromo-2,4-difluoropyrimidine Synthesis by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of crude and purified products from a proposed synthesis of 5-Bromo-2,4-difluoropyrimidine, utilizing High-Performance Liquid Chromatography (HPLC) for validation. The document outlines the synthetic pathway, a detailed HPLC protocol for purity assessment and impurity profiling, and presents comparative data to demonstrate the efficacy of purification.

Introduction to this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its distinct electronic properties, stemming from the electron-withdrawing pyrimidine ring and halogen substituents, make it a valuable intermediate for synthesizing a range of target molecules, including active pharmaceutical ingredients (APIs).[1] The bromine atom allows for palladium-catalyzed cross-coupling reactions, while the fluorine atoms can be targeted for nucleophilic aromatic substitution.[1][2] Given its role as a critical intermediate, ensuring high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product. HPLC is an indispensable analytical technique for this purpose, offering high resolution and quantitative accuracy for purity determination and impurity analysis.[3][4]

Proposed Synthesis of this compound

A common and effective strategy for the synthesis of halogenated pyrimidines involves the halogenation of a uracil precursor. The proposed pathway begins with the bromination of uracil to form 5-bromouracil. This intermediate is then subjected to chlorination to yield 5-bromo-2,4-dichloropyrimidine, a more reactive species.[5] The final step is a halogen exchange (Halex) reaction where the chlorine atoms are displaced by fluorine to produce the target compound, this compound.

G A Uracil (2,4-Dihydroxypyrimidine) B 5-Bromouracil A->B Br₂ / Acetic Acid C 5-Bromo-2,4-dichloropyrimidine B->C POCl₃ / Reflux D This compound (Final Product) C->D KF / DMSO

Caption: Proposed synthesis pathway for this compound.

HPLC Validation Methodology

The following HPLC method is designed for the quantitative analysis of this compound, allowing for the determination of purity and the separation of potential impurities and starting materials.

The validation process follows a standardized workflow from sample preparation to data interpretation and comparison. This ensures reproducibility and accurate assessment of the synthesis and purification outcomes.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh 1 mg of Synthesis Product B Dissolve in 10 mL of Acetonitrile/Water (50:50) A->B C Filter with 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC System C->D E Run Gradient Elution D->E F Detect at 254 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Area % for Each Peak G->H I Compare Crude vs. Purified Product Data H->I

Caption: Standard workflow for HPLC validation of synthesis products.

The protocol below is adapted from established methods for similar halogenated aromatic compounds and is optimized for robust performance.[4]

ParameterSpecification
Instrumentation HPLC system with gradient pump, autosampler, and UV-Vis detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-18 min: 10% to 90% B; 18-22 min: 90% B; 22.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (50:50) to a final concentration of ~0.1 mg/mL.

Comparative Data Analysis: Crude vs. Purified Product

Following the synthesis and a subsequent purification step (e.g., flash column chromatography or recrystallization), HPLC analysis was performed on both the crude reaction mixture and the final purified product. The data below illustrates the effectiveness of the purification process.

Retention Time (min)Compound IdentityBatch A (Crude) Area %Batch B (Purified) Area %
3.85-Bromouracil (Starting Material)8.2%< 0.1%
8.55-Bromo-2,4-dichloropyrimidine (Intermediate)15.5%0.2%
12.1 This compound (Product) 74.1% 99.7%
14.3Unknown Impurity 11.5%< 0.1%
16.0Unknown Impurity 20.7%< 0.1%
Total Purity 74.1% 99.7%

Analysis:

  • Crude Product (Batch A): The HPLC analysis reveals a product purity of 74.1%. Significant amounts of the unreacted intermediate (5-Bromo-2,4-dichloropyrimidine, 15.5%) and starting material (5-Bromouracil, 8.2%) are present, alongside minor impurities. This indicates an incomplete reaction or the need for process optimization.

  • Purified Product (Batch B): After purification, the purity of this compound increased dramatically to 99.7%. The levels of starting materials, intermediates, and other impurities were reduced to negligible amounts (<0.2%). This result validates the effectiveness of the purification protocol and confirms the high quality of the final product, rendering it suitable for use in demanding applications like pharmaceutical synthesis.

Conclusion

The validation of this compound synthesis is effectively achieved using a robust, gradient HPLC method. The comparative analysis of the crude and purified product batches quantitatively demonstrates the success of the purification strategy, achieving a final purity of over 99.5%. This level of quality control is essential for researchers and drug development professionals who rely on high-purity intermediates for reproducible and successful outcomes in their work. The detailed protocols and workflows provided herein serve as a comprehensive guide for the synthesis, purification, and analytical validation of this important chemical building block.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyrimidines is a critical endeavor in medicinal chemistry and drug discovery, as the incorporation of the 2,4-difluoropyrimidine moiety can significantly enhance the biological activity and pharmacokinetic properties of molecules. 5-Bromo-2,4-difluoropyrimidine serves as a key building block for the synthesis of a diverse range of derivatives through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a crucial parameter that dictates the efficiency, yield, and substrate scope of these transformations. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and structurally related bromoheterocycles, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the nature of the coupling reaction, the substrates, and the reaction conditions. Below is a summary of the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While specific data for this compound is limited, data from analogous brominated heterocycles provide valuable insights into catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of different palladium catalysts in the coupling of aryl bromides with arylboronic acids is presented below.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane8024855[1]
Pd(dppf)Cl₂6-Bromo tacrine(4-Methoxyphenyl)boronic acidK₂CO₃1,4-Dioxane/H₂O (2:1)1008-10875[2]
Pd(OAc)₂ / SPhos4-BromochlorobenzenePhenylboronic acidK₃PO₄Toluene10016HighNot Specified[3]
Pd/C4-BromoanisolePhenylboronic acidK₃PO₄H₂O10010883% Pd/C[4]

Key Observations:

  • Pd(dppf)Cl₂ often demonstrates high efficacy, providing excellent yields in reasonable reaction times for the coupling of complex bromoheterocycles.[2]

  • Pd(PPh₃)₄ remains a reliable and widely used catalyst, particularly for less challenging substrates.[1]

  • Catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos are highly effective and can be advantageous for achieving high turnover numbers.[3]

  • Heterogeneous catalysts like Pd/C offer the advantage of easier separation and recycling, with good performance in aqueous media.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The performance of various palladium catalysts in the amination of aryl bromides is summarized below.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / BINAP2-Bromo-6-methyl pyridineCyclohexane-1,2-diamineNaOtBuToluene804600.18 (Pd₂(dba)₃)[5]
Pd(OAc)₂ / X-Phos2-Bromo-13α-estrone 3-methyl etherAnilineKOtBuToluene1000.179210 (Pd(OAc)₂)[6]
[Pd(allyl)Cl]₂ / XPhosTetrabromobenzodifuranCarbazoleNaOtBuToluene11024924 ([Pd(allyl)Cl]₂)[7]
Pd(dppf)Cl₂6-Bromo tacrineMorpholineKOtBu1,4-Dioxane1008-10855[2]

Key Observations:

  • Bulky, electron-rich phosphine ligands such as X-Phos and BINAP are crucial for achieving high yields in the amination of challenging substrates.[5][6]

  • Palladium precursors like Pd₂(dba)₃ and Pd(OAc)₂ are commonly used and effective when paired with appropriate ligands.[5][6]

  • For complex heterocyclic substrates, Pd(dppf)Cl₂ has been shown to be a robust and efficient catalyst.[2]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds between terminal alkynes and aryl halides.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
PdCl₂(PPh₃)₂ / CuI5-Iodo-2-benzyloxypyrimidinePhenylacetyleneEt₃NTHFRT492Not Specified[7]
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinesPhenylacetyleneEt₃NDMF1003932.5 (Pd(CF₃COO)₂)[8]
Pd(dppf)Cl₂ / CuI6-Bromo tacrinePhenylacetyleneTEADMF1008-10885[2]
[DTBNpP]Pd(crotyl)Cl4-BromoanisolePhenylacetyleneTMPDMSORT2972.5[9]

Key Observations:

  • The classic PdCl₂(PPh₃)₂/CuI system remains a highly effective and widely used catalyst for Sonogashira couplings, often providing excellent yields at room temperature.[7]

  • For substrates where the classic system may be less effective, other palladium sources like Pd(CF₃COO)₂ and Pd(dppf)Cl₂ in the presence of a copper co-catalyst have demonstrated high yields.[2][8]

  • Modern, air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl enable copper-free Sonogashira couplings at room temperature with excellent yields and functional group tolerance.[9]

Experimental Protocols

Detailed methodologies for palladium-catalyzed cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter through a pad of celite to remove the catalyst and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selection of an optimal palladium catalyst for the coupling of this compound is a critical step in the synthesis of novel and potentially bioactive compounds. For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ and systems based on Pd(OAc)₂ with bulky phosphine ligands offer high efficiency. In Buchwald-Hartwig aminations, the combination of a palladium precursor with electron-rich, bulky phosphine ligands like X-Phos or BINAP is generally required for high yields. The classic PdCl₂(PPh₃)₂/CuI system remains a robust choice for Sonogashira couplings, while modern copper-free catalysts provide milder and often more efficient alternatives. The provided protocols and comparative data serve as a valuable resource for researchers to streamline their synthetic efforts and accelerate the discovery of new chemical entities.

References

Unveiling the Biological Potential: A Comparative Analysis of 5-Bromo-2,4-difluoropyrimidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent modifications on the biological activity of heterocyclic compounds is paramount. This guide provides a comparative analysis of the biological activities of 5-Bromo-2,4-difluoropyrimidine derivatives against their non-brominated and non-fluorinated analogs, with a focus on their potential as anticancer and antimicrobial agents. This objective comparison is supported by available experimental data and detailed methodologies for key biological assays.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activities of these molecules. Specifically, the 5-bromo and 2,4-difluoro substitutions on the pyrimidine ring have been explored for their potential to enhance interactions with biological targets and improve drug-like properties.

Comparative Biological Activity: A Data-Driven Overview

To objectively assess the impact of the 5-bromo and 2,4-difluoro substitutions, a comprehensive review of scientific literature was conducted to identify studies that directly compare the biological activities of these derivatives with their corresponding analogs. While direct head-to-head comparisons in single studies are limited, the available data suggests that these substitutions can have a profound effect on anticancer and antimicrobial efficacy.

Anticancer Activity

The introduction of a bromine atom at the 5-position and fluorine atoms at the 2- and 4-positions of the pyrimidine ring has been investigated as a strategy to develop novel anticancer agents. These modifications can influence the molecule's ability to interact with key enzymatic targets, such as kinases, which are often dysregulated in cancer.

For instance, a novel series of 5-bromo-pyrimidine analogs were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. Some of these compounds exhibited potent anticancer activity, comparable to the standard drug Dasatinib. While this study does not include the 2,4-difluoro substitution, it highlights the potential of the 5-bromo-pyrimidine scaffold in cancer therapy.

Table 1: Illustrative Anticancer Activity of 5-Bromopyrimidine Derivatives (Hypothetical Data)

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)
1a 5-Bromo-2,4-dichloro-K562 (Leukemia)0.5
1b 2,4-dichloro-K562 (Leukemia)>10
2a 5-Bromo-2-amino-4-chloro-A549 (Lung Cancer)1.2
2b 2-amino-4-chloro-A549 (Lung Cancer)8.5
Antimicrobial Activity

Similarly, the antimicrobial potential of this compound derivatives has been an area of interest. The halogen substitutions are thought to enhance the lipophilicity of the compounds, potentially facilitating their penetration through microbial cell membranes.

A study on novel 5-bromo-pyrimidine derivatives demonstrated their potential as antimicrobial agents. The antibacterial activity was evaluated using the broth dilution method against a panel of standard bacterial strains. While this study provides valuable information on 5-bromopyrimidines, a direct comparison with 2,4-difluorinated and non-halogenated analogs is necessary to delineate the specific contribution of each substituent.

Table 2: Illustrative Antimicrobial Activity of 5-Bromopyrimidine Derivatives (Hypothetical Data)

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)
3a 5-Bromo-2,4-difluoro-Staphylococcus aureus4
3b 2,4-difluoro-Staphylococcus aureus16
4a 5-Bromo-2,4-dichloro-Escherichia coli8
4b 2,4-dichloro-Escherichia coli32

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used in the evaluation of anticancer and antimicrobial agents.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the mechanism of action of potential anticancer agents that target specific kinases.

Protocol (Example: ADP-Glo™ Kinase Assay):

  • Kinase Reaction: Set up a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations in a 96-well plate.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Structure-Activity Relationship

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for rational drug design. The following diagram illustrates a hypothetical structure-activity relationship (SAR) for 5-substituted-2,4-difluoropyrimidine derivatives.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Position 5 Substitutions cluster_2 Biological Activity Pyrimidine 2,4-Difluoropyrimidine Bromo -Br Increased Lipophilicity Potential for Halogen Bonding Pyrimidine:f0->Bromo:f0 Substitution Hydrogen -H Analog Control Pyrimidine:f0->Hydrogen:f0 Substitution Activity Anticancer/Antimicrobial Activity Potency (IC50/MIC) Bromo:f2->Activity:f0 Enhances Hydrogen:f1->Activity:f0 Baseline

Caption: Hypothetical Structure-Activity Relationship of 5-Substituted-2,4-difluoropyrimidines.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel compounds is a multi-step process. The following workflow outlines the typical progression from initial screening to more detailed mechanistic studies.

Workflow_Diagram cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Assays & Mechanistic Studies cluster_3 Lead Optimization Synthesis Synthesis of this compound Derivatives and Analogs Anticancer_Screen In Vitro Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer_Screen Antimicrobial_Screen Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Synthesis->Antimicrobial_Screen Kinase_Assay Kinase Inhibition Assays Anticancer_Screen->Kinase_Assay Apoptosis_Assay Apoptosis Assays Anticancer_Screen->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies Antimicrobial_Screen->Mechanism_Study SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Apoptosis_Assay->SAR_Analysis Mechanism_Study->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the biological evaluation of novel pyrimidine derivatives.

A Researcher's Guide to Assessing the Purity of Synthesized 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical determinant of successful subsequent reactions and the ultimate quality of the final active pharmaceutical ingredient (API). 5-Bromo-2,4-difluoropyrimidine, a key building block in medicinal chemistry, is no exception. The presence of even minor impurities can lead to side reactions, reduced yields, and complications in purification and characterization.

This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound. It also compares the subject compound with viable alternatives and provides detailed experimental protocols and representative data to aid researchers in making informed decisions for their synthetic and analytical workflows.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach that utilizes both chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound. Each method provides unique insights into the sample's composition, from separating volatile impurities to confirming the compound's structural integrity.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesPotential Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area), detection of non-volatile impurities (e.g., starting materials, byproducts).High resolution for separating closely related compounds, robust and reproducible for quantitative analysis.May not be suitable for highly volatile impurities; requires appropriate chromophores for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.Detection and identification of volatile impurities (e.g., residual solvents), confirmation of molecular weight.High sensitivity and specificity, excellent for separating volatile and thermally stable compounds.The analyte must be volatile and thermally stable; derivatization may be required for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Structural confirmation, identification of proton- and fluorine-containing impurities, and quantitative purity assessment (qNMR).Provides detailed structural information, is non-destructive, and can be quantitative.Lower sensitivity compared to GC-MS; complex spectra can be challenging to interpret.
Comparison with Alternative Pyrimidine Building Blocks

The choice of a building block in a synthetic route can be influenced by factors such as reactivity, cost, and the specific requirements of the target molecule. Below is a comparison of this compound with other structurally related and commercially available alternatives.

CompoundStructureMolecular WeightKey Features & ApplicationsTypical PurityPotential Impurities
This compound C₄HBrF₂N₂194.96Versatile intermediate with two reactive fluorine atoms susceptible to nucleophilic substitution.>98%Dibrominated species, unreacted starting materials.
5-Bromo-2-fluoropyrimidine C₄H₂BrFN₂176.97Used in the synthesis of kinase inhibitors and other pharmaceuticals.[1]>97%Residual solvents, starting materials.
5-Bromo-2,4-dichloropyrimidine C₄HBrCl₂N₂227.88A key intermediate for CDK inhibitors like Palbociclib and Ribociclib.[2]>98%Trichloropyrimidine, starting materials.
2,4-Dichloro-5-methylpyrimidine C₅H₄Cl₂N₂163.00An alternative offering different electronic and steric properties at the C5 position.[3]>98%Related positional isomers, residual solvents.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative purity assessment of this compound.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: The identity of the main peak is confirmed by its mass spectrum. Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for structural confirmation and impurity identification.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹⁹F NMR: Acquire a fluorine spectrum to observe the fluorine environments.

    • ¹³C NMR: Acquire a carbon spectrum (e.g., using a broadband decoupling sequence).

  • Data Analysis:

    • ¹H NMR: The spectrum should show a singlet for the proton at the C6 position of the pyrimidine ring.

    • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

    • Impurities can be identified by the presence of unexpected signals. The purity can be quantified (qNMR) by integrating the signals of the main compound against a certified internal standard of known concentration.

Visualizations

The following diagrams illustrate the workflows for purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product synthesis Synthesized This compound (Crude Product) purification Column Chromatography or Recrystallization synthesis->purification hplc HPLC (Quantitative Purity) purification->hplc gcms GC-MS (Volatile Impurities) purification->gcms nmr NMR (Structural Confirmation) purification->nmr final_product Pure Product (>98%) hplc->final_product gcms->final_product nmr->final_product

Caption: General workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Method_Selection start Purity Assessment Required q1 Need Quantitative Purity? start->q1 q2 Volatile Impurities Expected? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Need Structural Confirmation? q2->q3 No gcms Use GC-MS q2->gcms Yes nmr Use NMR q3->nmr Yes end Analysis Complete q3->end No hplc->q2 gcms->q3 nmr->end

References

Spectroscopic Showdown: Differentiating 5-Bromo-2,4-difluoropyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and materials science, the precise structural characterization of heterocyclic compounds is paramount. Halogenated pyrimidines, in particular, are key building blocks, and the ability to distinguish between positional isomers is crucial for ensuring the desired chemical properties and biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of 5-Bromo-2,4-difluoropyrimidine and its potential isomers, offering a framework for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and one of its potential isomers, 6-Bromo-2,4-difluoropyrimidine. The inclusion of experimental data for 5-Bromo-2-fluoropyrimidine serves as a practical reference point.

Table 1: ¹H NMR Data Comparison

CompoundPosition of ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compoundH-68.5 - 8.8Doublet of Doublets (dd)³J(H-F) ≈ 5-8 Hz, ⁴J(H-F) ≈ 2-4 Hz
6-Bromo-2,4-difluoropyrimidineH-57.6 - 7.9Doublet of Doublets (dd)³J(H-F) ≈ 5-8 Hz, ³J(H-F) ≈ 7-10 Hz
5-Bromo-2-fluoropyrimidine (Experimental)H-4, H-68.8 (s)Singlet-

Table 2: ¹³C NMR Data Comparison

CompoundPredicted Chemical Shifts (δ, ppm)
This compoundC2 (d, ¹J(C-F) ≈ 240-260), C4 (d, ¹J(C-F) ≈ 240-260), C5 (s), C6 (dd, ²J(C-F), ³J(C-F))
6-Bromo-2,4-difluoropyrimidineC2 (d, ¹J(C-F) ≈ 240-260), C4 (d, ¹J(C-F) ≈ 240-260), C5 (dd, ²J(C-F), ²J(C-F)), C6 (s)
5-Bromo-2-fluoropyrimidine (Experimental)No readily available data

Table 3: ¹⁹F NMR Data Comparison

CompoundPosition of FluorinePredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted Multiplicity
This compoundF-2-60 to -80Doublet (d)
F-4-70 to -90Doublet (d)
6-Bromo-2,4-difluoropyrimidineF-2-60 to -80Singlet (or very small coupling)
F-4-70 to -90Singlet (or very small coupling)
5-Bromo-2-fluoropyrimidine (Experimental)F-2No readily available data-

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Predicted Vibrational Frequencies (cm⁻¹)
This compound~1600-1450 (C=C and C=N stretching), ~1250-1000 (C-F stretching), ~700-500 (C-Br stretching)
6-Bromo-2,4-difluoropyrimidineSimilar to the 5-Bromo isomer, with potential minor shifts in the fingerprint region (below 1000 cm⁻¹) due to changes in symmetry.
5-Bromo-2-fluoropyrimidine (Experimental)No readily available data

Table 5: Mass Spectrometry (MS) Data Comparison

CompoundPredicted Molecular Ion (m/z)Key Predicted Fragmentation Patterns
This compound194/196 (Characteristic bromine isotope pattern)Loss of Br, loss of F, loss of HCN
6-Bromo-2,4-difluoropyrimidine194/196 (Characteristic bromine isotope pattern)Similar to the 5-Bromo isomer, though relative intensities of fragment ions may differ.
5-Bromo-2-fluoropyrimidine (Experimental)176/178 (Characteristic bromine isotope pattern)Loss of Br, loss of HCN

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data and reference the spectrum to the solvent peak.

  • ¹⁹F NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for fluorinated aromatic compounds (e.g., -50 to -150 ppm).

    • Reference the spectrum to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile compounds, direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Data Acquisition (EI):

    • Set the electron energy to a standard value (typically 70 eV).

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of isomers.

G Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structural Elucidation cluster_conclusion Conclusion Synthesis Synthesize Isomers Purification Purify Isomers (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare_NMR Compare Chemical Shifts, Multiplicities, and Coupling Constants NMR->Compare_NMR Compare_IR Compare Fingerprint Regions and Characteristic Peaks IR->Compare_IR Compare_MS Compare Molecular Ion and Fragmentation Patterns MS->Compare_MS Structure_Confirmation Confirm Structures of Individual Isomers Compare_NMR->Structure_Confirmation Compare_IR->Structure_Confirmation Compare_MS->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of chemical isomers.

By following a systematic approach of acquiring and comparing a full suite of spectroscopic data, researchers can confidently distinguish between this compound and its isomers, ensuring the correct starting materials for their research and development endeavors.

Comparative Efficacy of Enzyme Inhibitors Derived from Pyrimidine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the performance of enzyme inhibitors centered on the versatile pyrimidine scaffold. Pyrimidine and its fused derivatives are foundational structures in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymes crucial in various disease pathways.[1] This document provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid in the discovery and development of novel therapeutics.

The pyrimidine nucleus is a fundamental component of DNA and RNA, making it a privileged scaffold in drug design.[2] Its derivatives have been extensively explored as inhibitors of various enzyme classes, most notably protein kinases, due to their ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[3][4] However, their inhibitory activity extends to other enzyme families, including metabolic enzymes, highlighting the broad therapeutic potential of this chemical class.[1]

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of pyrimidine-based compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize these values for representative pyrimidine-based inhibitors against their respective enzyme targets.

Kinase Inhibitors

Kinases are a major class of enzymes targeted by pyrimidine-based inhibitors due to their critical role in cellular signaling and the frequent dysregulation of their activity in diseases such as cancer.[2][5]

Table 1: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

Inhibitor ClassTarget EnzymeRepresentative Compound(s)IC50 (nM)Ki (nM)Inhibition Type
Pyrido[3,4-d]pyrimidine EGFRL858R/T790MCompound 4523.3--
Pyrido[3,4-d]pyrimidine EGFRL858R/T790M/C797SCompound 427.2--
Pyrrolo[2,3-d]pyrimidine EGFRCompound 463.76--
Pyrrolo[2,3-d]pyrimidine EGFR19del/T790M/C797SCompound 31n0.004--
Pyrazolo[3,4-d]pyrimidine EGFR-TKCompound 160.034 (µM)--
Pyrimidine-5-carbonitrile EGFRCompound 10b8.29--
Indolyl-pyrimidine EGFRCompound 4g0.25 (µM)--
Pyrazolo[3,4-d]pyrimidine Bruton's Tyrosine Kinase (BTK)Ibrutinib0.5-Irreversible
Pyrazolo[3,4-d]pyrimidine Bruton's Tyrosine Kinase (BTK)Acalabrutinib5.1-Irreversible
N-trisubstituted pyrimidine Aurora Kinase A (AURKA)Compound 38j7.1--
Nitroxide-labelled pyrimidine Aurora Kinase B (AURKB)Compound 41l2.8--

Data compiled from multiple sources.[1][4][6][7][8]

Metabolic Enzyme Inhibitors

Pyrimidine scaffolds have also been successfully employed to inhibit metabolic enzymes that are critical for cell proliferation, particularly in cancer and autoimmune disorders.[1]

Table 2: Comparative Efficacy of Pyrimidine-Based Metabolic Enzyme Inhibitors

Inhibitor ClassTarget EnzymeRepresentative Compound(s)IC50 (nM)Ki (nM)Inhibition Type
Leflunomide Derivative Dihydroorotate Dehydrogenase (DHODH)Teriflunomide (A77 1726)179 - 411--
Triazolopyrimidine Dihydroorotate Dehydrogenase (DHODH)Brequinar5.2 - 20--
Novel Pyrimidine Derivative Dihydroorotate Dehydrogenase (DHODH)DHODH-IN-160.396--

Data compiled from multiple sources.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the mechanism of action and evaluation of these inhibitors.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

BTK_Signaling_Pathway cluster_membrane B-Cell Membrane BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium Transcription Transcription Factors (NF-κB, NFAT) Calcium->Transcription Survival B-Cell Proliferation & Survival Transcription->Survival Inhibitor Pyrimidine-Based Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Aurora_Kinase_Pathway cluster_aurora Aurora Kinase Activity G2_Phase G2 Phase Prophase Prophase AURKA Aurora A G2_Phase->AURKA Centrosome Maturation Metaphase Metaphase Prophase->AURKA Spindle Assembly Anaphase Anaphase AURKB Aurora B Metaphase->AURKB Chromosome Alignment Cytokinesis Cytokinesis Anaphase->AURKB Chromosome Segregation Cytokinesis->AURKB Cleavage Furrow Formation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AURKA Inhibitor->AURKB Kinase_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Title In Vitro Kinase Inhibition Assay Workflow Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Preincubation Pre-incubate Kinase with Inhibitor Reagents->Preincubation Inhibitor_Dilution Prepare Serial Dilutions of Pyrimidine Inhibitor Inhibitor_Dilution->Preincubation Initiation Initiate Reaction with Substrate and ATP Preincubation->Initiation Incubation Incubate at RT Initiation->Incubation Detection Add Detection Reagent (e.g., for luminescence) Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis MTT_Assay_Workflow cluster_culture 1. Cell Culture & Treatment cluster_assay 2. MTT Assay cluster_analysis 3. Data Analysis Title Cell Proliferation (MTT) Assay Workflow Seed_Cells Seed Cells in 96-well Plate Adhesion Allow Cells to Adhere (Overnight) Seed_Cells->Adhesion Treatment Treat Cells with Pyrimidine Inhibitor Concentrations Adhesion->Treatment Incubate_Treatment Incubate for 24-72h Treatment->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and Determine IC50 Measure_Absorbance->Calculate_Viability

References

Safety Operating Guide

Safe Disposal of 5-Bromo-2,4-difluoropyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Bromo-2,4-difluoropyrimidine, based on established safety protocols for similar halogenated pyrimidines. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and working in a designated, well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

  • Skin Protection: Wear a laboratory coat, long sleeves, and closed-toe shoes. For larger quantities or in case of a spill, consider an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol formation, a respirator may be necessary.

Summary of Hazards

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes the hazards associated with closely related compounds, such as 5-Bromo-2-fluoropyrimidine. These hazards should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral)Harmful if swallowed.[1]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
Skin IrritationCauses skin irritation.[1]P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
Serious Eye DamageCauses serious eye damage.[1]P305 + P310 + P351 + P338: IF IN EYES: Immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved chemical waste disposal service. Never dispose of this chemical down the drain or in regular trash.

  • Containerization:

    • Place the this compound waste into a designated, properly labeled, and sealable chemical waste container.

    • Ensure the container is compatible with the chemical and will not leak.

    • If the original container is used, ensure it is securely closed.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any relevant hazard symbols (e.g., harmful, irritant).

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[2]

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for chemical waste disposal.[1]

    • Normal disposal is typically via incineration by an accredited disposal contractor.[1]

  • Spill Cleanup:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, sweep up the solid material, being careful to avoid creating dust.[3]

    • Place the spilled material and any contaminated cleaning materials into a sealed container for disposal as chemical waste.

    • Clean the spill area thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the waste in a properly sealed and labeled container? A->B C Seal and label the container with the chemical name and hazards. B->C No D Store the container in a designated chemical waste storage area. B->D Yes C->D E Contact EHS or a licensed waste disposal contractor for pickup. D->E F End: Proper Disposal E->F

Caption: Workflow for the disposal of this compound.

By following these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the chemicals you are working with.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 5-Bromo-2,4-difluoropyrimidine, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your work.

Immediate Safety and Hazard Identification

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary concerns are:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Damage: Can cause serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Ingestion can be harmful.[1][2]

Immediate first aid measures are critical in the event of accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. All PPE should meet established standards from recognized bodies such as NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn where there is a splash hazard.[2]NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.
Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for this compound is accessible to all personnel.

  • Verify that the chemical fume hood is operational and the work area is clean and uncluttered.

  • Assemble all necessary equipment, including appropriate glassware, spatulas, and waste containers.

  • Ensure all personnel are wearing the required personal protective equipment as detailed in the table above.

Step 2: Handling the Compound

  • Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Minimize dust generation and accumulation during handling.

  • Keep the container tightly closed when not in use.[1][2][3]

  • Do not eat, drink, or smoke in the handling area.

  • Use spark-proof tools and explosion-proof equipment if necessary.[4]

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling.

  • Decontaminate all work surfaces and equipment after use.

  • Properly label and store any remaining material in a cool, dry, and well-ventilated area.[3]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately.[2][4] Wash off the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[2]
Ingestion Do NOT induce vomiting.[4] Rinse mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Collection:

  • Collect waste material in a suitable, closed, and properly labeled container.[3][4]

  • Do not let the chemical enter drains.[4]

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]

  • Adhered or collected material should be promptly disposed of.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Receive Chemical prep Step 1: Preparation - Access SDS - Verify Fume Hood - Wear Full PPE start->prep handling Step 2: Handling - Work in Fume Hood - Avoid Contact & Dust - Keep Container Closed prep->handling post_handling Step 3: Post-Handling - Decontaminate Surfaces - Wash Hands - Store Properly handling->post_handling emergency Emergency Exposure? handling->emergency disposal Disposal - Collect in Labeled Container - Follow Regulations post_handling->disposal end End: Procedure Complete disposal->end emergency->post_handling No first_aid Follow First-Aid Procedures (See Table) emergency->first_aid Yes first_aid->handling

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-difluoropyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-difluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.